molecular formula C28H46O7 B15596841 Pladienolide A

Pladienolide A

Cat. No.: B15596841
M. Wt: 494.7 g/mol
InChI Key: LTXWIJFJMWETHY-AEXVIOBPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pladienolide A is a diterpene lactone.
(9E)-4,7,8-trihydroxy-12-[(2E,4E)-7-[3-(3-hydroxypentan-2-yl)oxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-7,11-dimethyl-1-oxacyclododec-9-en-2-one has been reported in Streptomyces platensis with data available.

Properties

Molecular Formula

C28H46O7

Molecular Weight

494.7 g/mol

IUPAC Name

(9E)-4,7,8-trihydroxy-12-[(2E,4E)-7-[3-(3-hydroxypentan-2-yl)oxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-7,11-dimethyl-1-oxacyclododec-9-en-2-one

InChI

InChI=1S/C28H46O7/c1-7-22(30)20(5)27-23(34-27)15-17(2)9-8-10-18(3)26-19(4)11-12-24(31)28(6,33)14-13-21(29)16-25(32)35-26/h8-12,17,19-24,26-27,29-31,33H,7,13-16H2,1-6H3/b9-8+,12-11+,18-10+

InChI Key

LTXWIJFJMWETHY-AEXVIOBPSA-N

Origin of Product

United States

Foundational & Exploratory

Pladienolide A Binding Site on the SF3b Complex: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The spliceosome, a critical macromolecular machine for eukaryotic gene expression, has emerged as a significant target for anticancer therapies.[1] Central to its function is the Splicing Factor 3b (SF3b) complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP) responsible for recognizing the branch point sequence (BPS) of pre-mRNA.[2][3] Natural products like Pladienolide, particularly the well-studied analog Pladienolide B, are potent inhibitors of the spliceosome that exert their antitumor activity by directly targeting the SF3b complex.[1][4][5] This technical guide provides an in-depth analysis of the Pladienolide A/B binding site on the SF3b complex, detailing the structural basis of inhibition, the mechanism of action, quantitative binding data, and the key experimental protocols used to elucidate these interactions. This document is intended for researchers, scientists, and drug development professionals working on splicing modulation and oncology.

The SF3b Complex: A Core Component of the Spliceosome

The SF3b complex is a heptameric protein assembly essential for the initial stages of spliceosome formation.[6][7] It is a crucial part of the U2 snRNP, which is recruited to the intron's branch point sequence to form the prespliceosomal A complex.[8] The SF3b complex is composed of seven principal subunits: SF3B1 (SF3b155), SF3B2 (SF3b145), SF3B3 (SF3b130), SF3B4 (SF3b49), SF3B5 (SF3b14a), SF3B6 (SF3b14b), and PHF5A (SF3b10).[2][7][9]

The largest subunit, SF3B1, forms the structural backbone of the complex with its extensive HEAT (Huntingtin, Elongation factor 3, protein phosphatase 2A, TOR1) repeat domain.[2][9] This domain provides a scaffold for the other subunits and undergoes significant conformational changes during the splicing cycle.[2][10] Given its central role in BPS recognition, the SF3b complex, and SF3B1 in particular, is a validated target for therapeutic intervention in cancers characterized by splicing dysregulation.[1][11]

Pladienolide: A Natural Product Inhibitor of SF3b

Pladienolides are a class of 12-membered macrolides isolated from the bacterium Streptomyces platensis.[4][12] Pladienolide B, a potent analog, has demonstrated significant antitumor activity in both cell lines and xenograft models by inducing cell cycle arrest and apoptosis.[1][5] Its mechanism of action is the direct inhibition of pre-mRNA splicing.[5][13]

Structural and functional studies often use Pladienolide B (PB) and its derivatives (like E7107) as representative compounds for this class.[14][15] The binding affinities of various pladienolide derivatives to the SF3b complex show a high correlation with their cellular anti-proliferative activities, confirming that SF3b is the pharmacologically relevant target.[13][16]

The Pladienolide Binding Site: A Structural Perspective

High-resolution structural studies using X-ray crystallography and cryo-electron microscopy (cryo-EM) have precisely mapped the pladienolide binding site on the SF3b complex.[14][15]

Key Findings:

  • Location: Pladienolide binds to a composite pocket formed at the interface of two SF3b subunits: SF3B1 and PHF5A .[7][14][17]

  • Mechanism: The drug acts as a "molecular wedge," inserting into a hinge region within the SF3B1 HEAT repeat domain.[14] This binding event physically obstructs the recognition of the branch point adenosine (B11128) (BPA).[15][18]

  • Conformational Stalling: Pladienolide binding stalls the SF3b complex in an "open" conformation. This prevents the necessary transition to a "closed" state, which is required to form the BPA-binding pocket and stably accommodate the duplex formed between the U2 snRNA and the intron's branch point sequence.[10][14]

  • Competitive Inhibition: The structural data strongly support a substrate-competitive mechanism of action, where the drug directly interferes with the binding of the pre-mRNA substrate at the branch site.[15][18][19]

cluster_pocket Pladienolide This compound/B Pocket Binding Pocket Pladienolide->Pocket Binds to BPA Branch Point Adenosine (BPA) Pladienolide->BPA Competitively Inhibits Binding SF3B1 SF3B1 (HEAT Repeats) PHF5A PHF5A Pocket->SF3B1 Interface Pocket->PHF5A Interface BPA->Pocket Target Site

Pladienolide binding at the SF3B1-PHF5A interface.

Mechanism of Splicing Inhibition and Cellular Consequences

The binding of Pladienolide to the SF3b complex initiates a cascade of events that ultimately leads to cancer cell death.

  • Binding and Conformational Lock : Pladienolide binds to the SF3B1/PHF5A pocket, locking SF3b in an open, inactive conformation.[14]

  • Blockade of Spliceosome Assembly : The stalled SF3b complex is unable to properly engage the pre-mRNA branch site, which prevents the stable formation of the prespliceosomal A complex and subsequent recruitment of the U4/U6.U5 tri-snRNP.[8][20]

  • Splicing Inhibition : The assembly blockade leads to a widespread failure to remove introns from pre-mRNAs.[1][21]

  • Cellular Effects : The accumulation of unspliced pre-mRNA and the resulting deficit of mature mRNA transcripts trigger downstream cellular responses, including cell cycle arrest (primarily at G2/M phase) and the induction of apoptosis.[1][5]

start Pladienolide Binds to SF3b (SF3B1/PHF5A) state SF3b Stalled in 'Open' Conformation start->state block Branch Site Recognition by U2 snRNP Fails state->block inhibit Spliceosome Assembly (A Complex) Blocked block->inhibit accum Accumulation of Unspliced pre-mRNA inhibit->accum arrest Cell Cycle Arrest accum->arrest apoptosis Apoptosis accum->apoptosis

Workflow from Pladienolide binding to cellular apoptosis.

Quantitative Analysis of Pladienolide-SF3b Interaction

The interaction between pladienolides and the SF3b complex has been quantified through various cellular and biochemical assays. The potency of these compounds is typically in the low nanomolar range.

Table 1: Cellular Potency of Pladienolide B

Cell Line Assay Type Endpoint Concentration Range Result Citation(s)
HeLa (Cervical Carcinoma) Cell Viability IC₅₀ 0.1 - 2.0 nM Dose- and time-dependent decrease in viability [1][5]
WiDr (Colorectal Cancer) Cell Proliferation IC₅₀ Not specified Potent inhibition [11][22]

| DLD1 (Colorectal Cancer) | Cell Proliferation | IC₅₀ | Not specified | Potent inhibition |[11][22] |

Table 2: Key Resistance-Conferring Mutations in SF3b Subunits

Subunit Mutation Effect on Pladienolide Binding/Activity Citation(s)
SF3B1 R1074H Impairs binding affinity, leading to resistance. [15][22]
PHF5A Y36C Confers resistance by altering the binding pocket. [15][17]

| PHF5A | R38C | Sensitizes cells to certain chemical probes but not others, indicating its role in fine-tuning the interaction. |[15][18] |

Key Experimental Protocols

The elucidation of the Pladienolide binding site and its mechanism has relied on a combination of structural biology, biochemical, and genetic techniques.

Protocol 1: Structural Determination via Cryo-Electron Microscopy (Cryo-EM) This method has been pivotal in visualizing the drug bound to the SF3b complex at near-atomic resolution.[15][18]

  • Protein Expression and Purification: Co-express the core SF3b subcomplex (e.g., human SF3B1, SF3B3, PHF5A, and SF3B5) in an appropriate system, such as insect cells. Purify the complex using affinity and size-exclusion chromatography.

  • Complex Formation: Incubate the purified SF3b complex with a molar excess of the splicing modulator (e.g., Pladienolide B derivative E7107).

  • Grid Preparation: Apply the protein-ligand complex to cryo-EM grids and vitrify them by plunge-freezing in liquid ethane.

  • Data Collection: Collect micrograph data using a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.

  • Image Processing: Use specialized software (e.g., RELION, cryoSPARC) for particle picking, 2D classification, 3D reconstruction, and refinement to generate a high-resolution 3D density map.

  • Model Building and Analysis: Dock a model of the SF3b complex into the cryo-EM density map. The remaining unexplained density in the binding pocket is modeled as the compound, revealing its precise orientation and interactions.[15][19]

Protocol 2: Target Validation via CRISPR/Cas9-Mediated Mutagenesis This genetic approach is used to confirm that a specific protein is the direct target of a drug.[23]

  • Guide RNA Design: Design single guide RNAs (sgRNAs) targeting the genomic loci of SF3b subunits (e.g., SF3B1, PHF5A) in a human cell line (e.g., HEK293T).

  • Transduction: Co-transfect the cells with plasmids expressing Cas9 nuclease and the designed sgRNAs to induce targeted mutations.

  • Drug Selection: Culture the mutagenized cell population in the presence of a selective concentration of Pladienolide B.

  • Selection of Resistant Clones: Isolate and expand individual cell colonies that survive the drug treatment.

  • Genomic Sequencing: Perform Sanger or next-generation sequencing of the targeted gene loci in the resistant clones to identify specific mutations.

  • Validation: Confirm that the identified mutations (e.g., in SF3B1) are responsible for the resistance phenotype, thereby validating it as the drug's target.[17][23]

start 1. Induce Mutations in SF3B Genes via CRISPR/Cas9 treat 2. Treat Cell Population with Pladienolide B start->treat select 3. Select for and Isolate Resistant Cell Clones treat->select seq 4. Sequence SF3B Gene Loci in Resistant Clones select->seq identify 5. Identify Resistance-Conferring Mutations (e.g., in SF3B1) seq->identify validate 6. Validation Confirms SF3B is the Direct Target identify->validate

Experimental workflow for CRISPR-based target validation.

Protocol 3: Cellular Thermal Shift Assay (CETSA) CETSA is a biophysical method to monitor drug-target engagement in a cellular environment. Ligand binding typically stabilizes the target protein, increasing its melting temperature.[24][25]

  • Cell Treatment: Treat intact cells or cell lysates with the compound of interest (e.g., Pladienolide B) or a vehicle control.

  • Heat Shock: Aliquot the treated samples and heat them across a range of temperatures to induce thermal denaturation.

  • Lysis and Fractionation: Lyse the cells (if treated intact) and separate the soluble protein fraction from the precipitated/aggregated fraction by centrifugation.

  • Protein Detection: Analyze the amount of soluble SF3B1 remaining at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the fraction of soluble SF3B1 as a function of temperature. A shift in the melting curve to a higher temperature in the drug-treated sample compared to the control indicates direct binding and target stabilization.[10][24]

Conclusion and Future Directions

The binding site of this compound/B on the SF3b complex is a well-defined pocket at the SF3B1-PHF5A interface, directly overlapping the site for branch point adenosine recognition. Pladienolide acts as a potent competitive inhibitor by stalling the complex in an open conformation, preventing spliceosome assembly and triggering apoptosis. This detailed molecular understanding, derived from advanced structural and genetic techniques, provides a robust framework for the structure-based design of novel, highly specific splicing modulators.[14][15] Future research may focus on developing compounds with improved selectivity for cancer-specific SF3b mutations or exploring synergistic combinations with other cancer therapies.

References

A Comparative Analysis of the Biological Activities of Pladienolide A and Pladienolide B: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pladienolides are a class of macrolide natural products that have garnered significant attention in oncology research due to their potent antitumor activities. This technical guide provides a detailed comparative analysis of the biological activities of two key members of this family, Pladienolide A and Pladienolide B. Both compounds function as inhibitors of the spliceosome, a critical cellular machine responsible for pre-mRNA splicing. However, subtle structural differences between them lead to significant variations in their biological potency. This document summarizes their mechanism of action, provides available quantitative data on their activity, details relevant experimental protocols, and visualizes the key signaling pathways involved.

Introduction

Pladienolides are 12-membered macrolides isolated from Streptomyces platensis. Their potent cytotoxic effects against a range of cancer cell lines have established them as promising leads for anticancer drug development. The primary molecular target of pladienolides is the Splicing Factor 3b (SF3b) subunit of the U2 small nuclear ribonucleoprotein (snRNP) within the spliceosome. By binding to SF3b, pladienolides interfere with the splicing process, leading to an accumulation of unspliced pre-mRNA, cell cycle arrest, and ultimately, apoptosis.[1][2][3][4]

Pladienolide B is the most extensively studied and has been demonstrated to be the more active congener of the two.[5] The key structural difference between this compound and Pladienolide B is the absence of an acetyl group at the C7 position in this compound. This seemingly minor modification has a profound impact on the biological activity of the molecule.

Mechanism of Action

Both this compound and Pladienolide B exert their biological effects by targeting the SF3b complex of the spliceosome.[3][4] This interaction disrupts the normal splicing of pre-mRNA, a fundamental process in eukaryotic gene expression.

The inhibition of splicing leads to several downstream cellular consequences:

  • Accumulation of Unspliced pre-mRNA: The most direct effect is the failure to remove introns from pre-mRNA transcripts.[1]

  • Cell Cycle Arrest: The disruption of normal gene expression, including that of key cell cycle regulators, leads to cell cycle arrest at the G0/G1 and G2/M phases.[6][7]

  • Induction of Apoptosis: The accumulation of cellular stress and the aberrant expression of pro- and anti-apoptotic genes trigger programmed cell death.[8][9]

The binding affinities of pladienolide derivatives to the SF3b complex have been shown to be highly correlated with their inhibitory activities on cell proliferation.[3]

Quantitative Biological Activity

Table 1: IC50 Values of Pladienolide B in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference(s)
MKN74Gastric Cancer1.6 ± 1.2 (mean)[10][11]
IM95Gastric Cancer1.6 ± 1.2 (mean)[10][11]
MKN45Gastric Cancer1.6 ± 1.2 (mean)[10][11]
HGC27Gastric Cancer1.6 ± 1.2 (mean)[10][11]
NUGC-4Gastric Cancer1.6 ± 1.2 (mean)[10][11]
MKN1Gastric Cancer1.6 ± 1.2 (mean)[10][11]
HELErythroleukemia1.5[7]
K562Erythroleukemia25[7]
HeLaCervical Carcinoma0.1 - 2.0[6][8]

Structure-Activity Relationship (SAR)

The primary structural difference between this compound and Pladienolide B is the acetylation at the C7 hydroxyl group in Pladienolide B. The absence of this acetyl group in this compound is believed to be the primary reason for its reduced biological activity.[1] It is hypothesized that the acetyl group contributes to a more favorable binding interaction with the SF3b complex.

Studies with various pladienolide analogs have highlighted the importance of specific structural features for their activity:

  • The Macrolide Core: The 12-membered macrolide ring is essential for activity.

  • The Side Chain: The extended side chain containing an epoxide is crucial for binding to SF3b.

  • C7 Acetyl Group: As mentioned, this group significantly enhances the potency of Pladienolide B compared to this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound and B on cancer cells.

Materials:

  • Cancer cell line of interest

  • This compound and Pladienolide B stock solutions (in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and Pladienolide B in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each compound.

In Vitro Splicing Assay

This assay directly measures the inhibitory effect of this compound and B on the splicing machinery.

Materials:

  • HeLa cell nuclear extract

  • Radiolabeled pre-mRNA substrate (e.g., 32P-labeled adenovirus major late pre-mRNA)

  • This compound and Pladienolide B stock solutions (in DMSO)

  • Splicing reaction buffer (containing ATP, MgCl2, and other necessary components)

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol (B145695)

  • Urea-polyacrylamide gel

  • Phosphorimager or autoradiography film

Procedure:

  • Reaction Setup: On ice, set up splicing reactions containing HeLa nuclear extract, radiolabeled pre-mRNA, and splicing reaction buffer.

  • Inhibitor Addition: Add varying concentrations of this compound and Pladienolide B (or DMSO as a control) to the reactions.

  • Incubation: Incubate the reactions at 30°C for a specified time (e.g., 60-90 minutes) to allow splicing to occur.

  • RNA Extraction: Stop the reactions by adding proteinase K, followed by phenol:chloroform extraction and ethanol precipitation to isolate the RNA.

  • Gel Electrophoresis: Resuspend the RNA in loading buffer and separate the splicing products (pre-mRNA, mRNA, introns, and splicing intermediates) on a urea-polyacrylamide gel.

  • Visualization and Quantification: Visualize the radiolabeled RNA species using a phosphorimager or by exposing the gel to autoradiography film. Quantify the bands corresponding to pre-mRNA and spliced mRNA to determine the splicing efficiency and the inhibitory effect of the compounds.

Signaling Pathways and Visualizations

Pladienolide B has been shown to induce apoptosis through the intrinsic pathway. While it is highly probable that this compound acts through a similar mechanism, albeit with lower efficacy, specific studies on its apoptotic signaling are limited.

Pladienolide-Induced Splicing Inhibition and Cell Cycle Arrest

The inhibition of the SF3b complex by pladienolides leads to a cascade of events culminating in cell cycle arrest.

G Pladienolide This compound / B SF3b SF3b Complex Pladienolide->SF3b Inhibition Spliceosome Spliceosome Assembly Splicing Pre-mRNA Splicing Spliceosome->Splicing Disruption Unspliced_mRNA Accumulation of Unspliced pre-mRNA Splicing->Unspliced_mRNA CellCycleGenes Aberrant Splicing of Cell Cycle Regulators Splicing->CellCycleGenes CellCycleArrest G0/G1 and G2/M Cell Cycle Arrest CellCycleGenes->CellCycleArrest

Caption: Pladienolide-induced inhibition of SF3b disrupts splicing, leading to cell cycle arrest.

Pladienolide B-Induced Apoptotic Pathway

The accumulation of cellular stress due to splicing inhibition triggers the intrinsic apoptotic pathway.

G Pladienolide_B Pladienolide B Splicing_Inhibition Splicing Inhibition Pladienolide_B->Splicing_Inhibition p73_regulation Modulation of p73 Splicing Splicing_Inhibition->p73_regulation Bax_Bcl2_ratio Increased Bax/Bcl-2 Ratio p73_regulation->Bax_Bcl2_ratio Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bcl2_ratio->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptotic pathway activated by Pladienolide B.

Experimental Workflow for Comparative Analysis

A logical workflow for the comparative analysis of this compound and B is presented below.

G cluster_invitro In Vitro Assays cluster_incellulo In Cellulo Assays cluster_analysis Data Analysis and Conclusion Splicing_Assay In Vitro Splicing Assay (this compound vs. B) Comparative_Analysis Comparative Analysis of Potency and Mechanism Splicing_Assay->Comparative_Analysis Binding_Assay SF3b Binding Assay (this compound vs. B) Binding_Assay->Comparative_Analysis Cell_Viability Cell Viability Assay (IC50) (this compound vs. B) Cell_Viability->Comparative_Analysis Cell_Cycle Cell Cycle Analysis (this compound vs. B) Cell_Cycle->Comparative_Analysis Apoptosis_Assay Apoptosis Assay (this compound vs. B) Apoptosis_Assay->Comparative_Analysis

Caption: Workflow for comparing the biological activities of this compound and B.

Conclusion

This compound and Pladienolide B are potent inhibitors of the spliceosome with significant antitumor activity. Pladienolide B, owing to the presence of a C7 acetyl group, exhibits substantially higher potency than this compound. Both compounds induce cell cycle arrest and apoptosis by disrupting pre-mRNA splicing through their interaction with the SF3b complex. The detailed understanding of their structure-activity relationship and mechanism of action is crucial for the design and development of novel, more effective splicing modulators for cancer therapy. Further head-to-head comparative studies are warranted to fully elucidate the nuances of their biological activities and to guide future drug discovery efforts in this promising area.

References

The Pladienolide A Biosynthesis Pathway in Streptomyces platensis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pladienolides are a class of 12-membered macrolides produced by the soil bacterium Streptomyces platensis. These natural products have garnered significant attention in the scientific community due to their potent antitumor activity. The mechanism of action involves the inhibition of the SF3b complex within the spliceosome, a critical component of pre-mRNA splicing.[1][2] This unique mode of action makes pladienolides, particularly Pladienolide B, promising lead compounds for the development of novel anticancer therapeutics.[1][3] Understanding the intricate biosynthetic pathway of these molecules is paramount for endeavors in metabolic engineering to improve yields and generate novel, more effective analogs. This technical guide provides an in-depth overview of the Pladienolide A biosynthesis pathway, detailing the genetic basis, enzymatic transformations, and available experimental data.

The Pladienolide Biosynthetic Gene Cluster (pld)

The genetic blueprint for pladienolide biosynthesis is located within a dedicated gene cluster, designated as pld.[4] In Streptomyces platensis Mer-11107, this cluster spans approximately 65 kb and orchestrates the assembly and modification of the pladienolide scaffold.[4] The organization of the pld cluster is central to understanding the coordinated production of these complex metabolites.

Core Biosynthesis: Polyketide Synthase (PKS) Genes

The backbone of this compound is a polyketide, synthesized by a type I polyketide synthase (PKS) system. This system is encoded by four large, multidomain genes: pldAI, pldAII, pldAIII, and pldAIV.[4] These genes collectively contain a loading module and 11 extension modules responsible for the iterative condensation of acyl-CoA precursors to form the undecaketide chain.[1][5] The synthesis is initiated with the loading of propionyl-CoA onto the acyl carrier protein (ACP) of the loading module.[1] Subsequently, the chain is extended ten times, primarily with two-carbon units derived from malonyl-CoA or methylmalonyl-CoA.[1] The final step catalyzed by the PKS is a thioesterase (TE) mediated cyclization, which releases the 12-membered macrolactone ring that forms the core of the pladienolide structure.[1]

Post-PKS Modification Genes

Following the synthesis of the polyketide core, a series of tailoring enzymes modify the structure to yield the various pladienolide congeners. The key post-PKS modification genes within the pld cluster are:

  • pldB : This gene encodes a cytochrome P450 enzyme belonging to the CYP107 family.[4] Gene disruption experiments have unequivocally demonstrated that PldB functions as a C6-hydroxylase.[1][4] A pldB disruptant strain was found to produce 6-dehydroxy pladienolide B, confirming the role of this enzyme in the hydroxylation at the C6 position of the macrolide ring.[4]

  • pldC : This gene is predicted to encode a 7-O-acetyltransferase.[4] O-acetylation is believed to be a critical early step in the post-PKS modification cascade, potentially facilitating the recognition of the substrate by subsequent enzymes.[5]

  • pldD : This gene is proposed to encode an 18,19-epoxidase.[4] The epoxide moiety is a crucial feature for the biological activity of pladienolides.[5]

  • pldR : This gene encodes a LuxR-family transcriptional regulator. Overexpression of pldR has been shown to reactivate and dysregulate the pladienolide biosynthetic pathway, leading to the accumulation of various intermediates and shunt products.[5][6]

The Biosynthetic Pathway to this compound and Congeners

The biosynthesis of this compound and its related compounds is a multi-step process involving the coordinated action of the PKS and post-PKS tailoring enzymes. While the exact order of all post-PKS modifications is still under investigation, a putative pathway has been proposed based on the characterization of intermediates from mutant strains.

A proposed biosynthetic pathway is as follows:

  • O-Acetylation : The PldC acetyltransferase is thought to acetylate the hydroxyl group at the C7 position. This appears to be a crucial early step for the subsequent modifications.[5]

  • Hydroxylation : The PldB (CYP107) hydroxylase introduces a hydroxyl group at the C6 position.[4]

  • Epoxidation : The PldD epoxidase forms the 18,19-epoxide on the side chain.[4]

The temporal relationship between the hydroxylation and epoxidation steps is not definitively established, and they may occur independently.[5] The dysregulation of this pathway through the overexpression of pldR has led to the isolation of several pladienolide congeners, providing valuable insights into the biosynthetic sequence.[5]

Quantitative Data

Quantitative data on the this compound biosynthesis pathway, such as enzyme kinetics and absolute production yields of intermediates, are scarce in the published literature. However, some data on the bioconversion of pladienolide analogues and the biological activity of various congeners are available.

Table 1: Enzymatic Conversion of Pladienolide B to a Methylated Analogue

SubstrateEnzymeProductConversion Yield (%)Reference
Pladienolide B (5.3671 mg)FddK (O-methyltransferase)21-methoxypladienolide B (2.429 mg)44[5]

Table 2: Biological Activity of Pladienolide Congeners

This table presents the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit a biological process by 50%. This data reflects the biological activity and not the biosynthetic yield.

CompoundDescriptionIC50 (µM)Reference
Pladienolide BFully modified product0.0018 - 2.89[7]
Congener 26-deoxypladienolide B>8[5]
Congener 318,19-desepoxy derivative~8[5]
Congener 418,19-desepoxy, 6-deoxy derivative~5[5]
Congener 518,19-desepoxy derivative~5[5]

Experimental Protocols

Detailed, step-by-step experimental protocols for the study of the pladienolide biosynthesis pathway are not extensively published. However, based on established methodologies for Streptomyces genetics and enzymology, the following representative protocols can be adapted.

General Protocol for Gene Knockout in Streptomyces platensis (via Homologous Recombination)

This protocol is a generalized procedure based on common techniques for gene disruption in Streptomyces.

  • Construct the Knockout Cassette :

    • Amplify the upstream and downstream flanking regions (approx. 1.5-2 kb each) of the target gene (e.g., pldB) from S. platensis genomic DNA using PCR.

    • Clone the upstream and downstream fragments into a non-replicative E. coli vector on either side of an antibiotic resistance cassette (e.g., apramycin (B1230331) resistance, aac(3)IV).

  • Introduce the Knockout Plasmid into S. platensis :

    • Transform the resulting knockout plasmid into an E. coli donor strain (e.g., S17-1).

    • Perform intergeneric conjugation between the E. coli donor strain and S. platensis. Plate the conjugation mixture on a medium that supports the growth of S. platensis and selects for exconjugants (e.g., MS agar (B569324) with apramycin and nalidixic acid to counter-select E. coli).

  • Select for Double Crossover Mutants :

    • Screen the apramycin-resistant colonies for sensitivity to the antibiotic marker on the vector backbone (if applicable). Colonies that are resistant to the cassette marker but sensitive to the vector marker are potential double-crossover mutants.

  • Confirm the Gene Knockout :

    • Confirm the gene disruption by PCR using primers flanking the target gene and by Southern blot analysis of genomic DNA from the putative mutants.

In Vitro Assay for FddK O-Methyltransferase Activity

The following protocol is adapted from a study on the engineering of FD-895 biosynthesis.[5]

  • Reaction Mixture :

    • Prepare a reaction mixture containing 100 mM Tris-base buffer (pH 7.5), 20 mM MgCl₂, 2 mM S-adenosyl-L-methionine (SAM), and the pladienolide substrate (e.g., Pladienolide B).

  • Enzyme Addition :

    • Add the purified FddK enzyme to the reaction mixture to a final concentration of 0.1041 mM.

  • Incubation :

    • Incubate the reaction at 40°C for 2 hours.

  • Quenching and Extraction :

    • Quench the reaction by adding two volumes of cold methanol.

    • Extract the product with an equal volume of ethyl acetate (B1210297) three times.

  • Analysis :

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Analyze the product by HPLC and LC-MS. Purify the product using techniques such as preparative thin-layer chromatography (TLC).

Visualizations

This compound Biosynthesis Pathway

Pladienolide_Biosynthesis cluster_PKS Polyketide Synthase (PldAI-AIV) cluster_Post_PKS Post-PKS Modifications Propionyl-CoA Propionyl-CoA PKS PKS Assembly Line (Loading & 11 Extension Modules) Propionyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->PKS Polyketide_Backbone Cyclized Polyketide Intermediate PKS->Polyketide_Backbone PldC PldC (Acetyltransferase) Polyketide_Backbone->PldC PldB PldB (C6-Hydroxylase) PldC->PldB PldD PldD (18,19-Epoxidase) PldB->PldD Pladienolide_A This compound PldD->Pladienolide_A

Caption: Proposed biosynthetic pathway of this compound.

General Experimental Workflow for Gene Function Analysis

Gene_Function_Workflow cluster_Genetic_Manipulation Genetic Manipulation cluster_Cultivation_Extraction Cultivation & Extraction cluster_Analysis Analysis Gene_Knockout Targeted Gene Knockout (e.g., pldB) Cultivation Cultivation of Mutant and Wild-Type Strains Gene_Knockout->Cultivation Gene_Overexpression Gene Overexpression (e.g., pldR) Gene_Overexpression->Cultivation Extraction Solvent Extraction of Secondary Metabolites Cultivation->Extraction HPLC HPLC Analysis Extraction->HPLC LCMS LC-MS Analysis HPLC->LCMS Structure_Elucidation Structure Elucidation (NMR) LCMS->Structure_Elucidation

Caption: Workflow for elucidating gene function in biosynthesis.

Conclusion and Future Perspectives

The biosynthesis of this compound in Streptomyces platensis is a complex process involving a type I polyketide synthase and a series of tailoring enzymes. While the key genes and their general functions have been identified, there remains a significant gap in the quantitative understanding of this pathway. Future research should focus on the in vitro characterization of the Pld enzymes to determine their kinetic parameters and substrate specificities. Furthermore, detailed quantitative analysis of metabolite production in wild-type and engineered strains will be crucial for developing effective metabolic engineering strategies. Such studies will not only enhance the production of these valuable antitumor compounds but also pave the way for the combinatorial biosynthesis of novel pladienolide analogs with improved therapeutic properties. The continued exploration of this fascinating biosynthetic pathway holds great promise for the future of cancer drug discovery.

References

Pladienolide A and Its Analogs: A Technical Review of a Novel Class of Splicing Modulators

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Pladienolides are a class of 12-membered macrolides, originally isolated from Streptomyces platensis, that have garnered significant attention in the field of oncology for their potent antitumor activity.[1][2] These natural products and their synthetic analogs function as modulators of the spliceosome, a critical cellular machinery responsible for pre-mRNA splicing. By targeting the SF3b subunit of the spliceosome, pladienolides induce widespread splicing alterations, leading to cell cycle arrest and apoptosis in cancer cells.[3][4] This technical guide provides a comprehensive review of Pladienolide A and its key analogs, with a focus on their biological activity, mechanism of action, and the experimental methodologies used for their evaluation.

Mechanism of Action: Targeting the Spliceosome

The spliceosome is a large and dynamic ribonucleoprotein complex that catalyzes the removal of introns from pre-mRNA. Pladienolides exert their biological effects by directly binding to the SF3b complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP).[3][4] This interaction interferes with the proper recognition of the branch point sequence within the intron, a crucial step in the splicing process.[5] The inhibition of SF3b leads to the retention of introns and the skipping of exons in a significant number of transcripts, resulting in the production of aberrant mRNAs.[6] These non-functional transcripts can encode for truncated or non-functional proteins, or be targeted for degradation, ultimately disrupting cellular homeostasis and leading to cancer cell death.[5]

A key downstream effector of Pladienolide-induced splicing modulation is the tumor suppressor protein p73. Inhibition of SF3b by Pladienolide B has been shown to alter the splicing of p73 pre-mRNA, leading to an increased ratio of the pro-apoptotic TAp73 isoform to the anti-apoptotic ΔNp73 isoform.[7][8] This shift in the balance of p73 isoforms contributes to the induction of apoptosis.

The apoptotic cascade initiated by pladienolides involves the mitochondrial pathway. The altered splicing landscape and the increase in pro-apoptotic proteins lead to a disruption of the Bax/Bcl-2 ratio, favoring the pro-apoptotic Bax.[7][8] This results in the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-3, a key executioner caspase that orchestrates the dismantling of the cell.[3][8]

dot

Pladienolide Mechanism of Action Pladienolide Pladienolide Analogs SF3b SF3b Subunit (Spliceosome) Pladienolide->SF3b Binds to & Inhibits Splicing Pre-mRNA Splicing SF3b->Splicing Modulates Aberrant_mRNA Aberrant mRNA Splicing->Aberrant_mRNA p73_splicing Altered p73 Splicing Splicing->p73_splicing Cell_Cycle_Arrest Cell Cycle Arrest (G1 and G2/M) Aberrant_mRNA->Cell_Cycle_Arrest TAp73_increase Increased TAp73 p73_splicing->TAp73_increase dNp73_decrease Decreased ΔNp73 p73_splicing->dNp73_decrease Bax_Bcl2 Increased Bax/Bcl-2 Ratio TAp73_increase->Bax_Bcl2 Cytochrome_c Cytochrome c Release Bax_Bcl2->Cytochrome_c Caspase3 Caspase-3 Activation Cytochrome_c->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis MTT Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Adherence Allow Cells to Adhere (Overnight) Seed_Cells->Adherence Prepare_Compounds Prepare Serial Dilutions of Pladienolides Adherence->Prepare_Compounds Treat_Cells Treat Cells with Compounds Prepare_Compounds->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Analyze_Data Calculate Cell Viability & IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Methodological & Application

Total Synthesis Strategies for Pladienolide A: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Pladienolide A, a potent spliceosome modulator, has garnered significant attention from the synthetic community due to its complex molecular architecture and promising anticancer activity. This document provides a detailed overview of the various total synthesis strategies and key experimental protocols for researchers, scientists, and drug development professionals.

Application Notes

The total synthesis of this compound and its analogues, such as Pladienolide B, has been a formidable challenge, stimulating the development of innovative and efficient synthetic methodologies. The core structure of pladienolides consists of a highly substituted 12-membered macrolactone and a complex diene-containing side chain with multiple stereocenters.[1][2] Synthetic approaches can be broadly categorized into convergent and linear strategies, with the former being more prevalent due to the ability to synthesize complex fragments independently and couple them at a late stage.

A common retrosynthetic disconnection involves separating the molecule into the macrolactone core and the side chain.[1][2] The coupling of these two major fragments is a critical step, and various methods have been employed, including the Julia-Kocienski olefination and Suzuki coupling .[1][2] The formation of the 12-membered macrolactone is typically achieved through Ring-Closing Metathesis (RCM) or macrolactonization reactions, such as the Yamaguchi esterification followed by cyclization.[1][3]

Several research groups have reported successful total syntheses, each with unique approaches to stereocontrol and fragment assembly.

  • The Kotake Group (First Total Synthesis): This landmark synthesis established the absolute configuration of pladienolides. Their strategy relied on a convergent approach, featuring a Julia-Kocienski olefination to connect the side chain and the macrolactone core. The macrolactone was synthesized using Ring-Closing Metathesis (RCM).[1][2]

  • The Ghosh and Anderson Group: This synthesis also employed a convergent strategy with a late-stage Julia-Kocienski olefination. A key feature of their approach was the use of a cross-metathesis reaction to construct a key fragment of the side chain.[1][4]

  • The Rhoades Group: This work presents a highly efficient and step-economical total synthesis of Pladienolides A and B, as well as the synthetic analogue H3B-8800. Their protecting-group-free strategy and use of a Suzuki coupling for the convergent assembly of the final molecule are notable highlights.[1][2][5]

  • The Krische Group: This synthesis is distinguished by its remarkable conciseness, achieving the total synthesis of Pladienolide B in the fewest linear steps reported to date. Their approach leverages powerful catalytic asymmetric C-C bond-forming reactions developed in their laboratory.[3]

The choice of synthetic strategy depends on various factors, including the desired scalability, flexibility for analogue synthesis, and the availability of specific reagents and catalysts. The following sections provide detailed protocols for some of the key reactions employed in these syntheses and a quantitative comparison of the different routes.

Quantitative Data Summary

The following tables summarize the quantitative data from some of the prominent total syntheses of Pladienolide B, a close analogue of this compound, to allow for a comparison of their efficiencies.

Table 1: Comparison of Total Synthesis Strategies for Pladienolide B

Research Group Longest Linear Sequence (LLS) Overall Yield Key Coupling Reaction Macrocyclization Method
Kotake (2007)22 stepsNot explicitly statedJulia-Kocienski OlefinationRing-Closing Metathesis
Ghosh & Anderson (2012)17 steps1.4%Julia-Kocienski OlefinationRing-Closing Metathesis
Rhoades et al. (2021)10 stepsNot explicitly statedSuzuki CouplingMacrolactonization
Yoo & Krische (2021)10 stepsNot explicitly statedSuzuki CouplingRing-Closing Metathesis

Key Synthetic Routes and Diagrams

The general retrosynthetic analysis and forward synthesis schemes are illustrated below using Graphviz diagrams.

retrosynthesis Pladienolide_A This compound Macrolactone Macrolactone Core Pladienolide_A->Macrolactone Julia-Kocienski or Suzuki Side_Chain Side Chain Pladienolide_A->Side_Chain Coupling Fragment_C1_C13 C1-C13 Fragment Macrolactone->Fragment_C1_C13 RCM or Macrolactonization Fragment_C14_C23 C14-C23 Fragment Side_Chain->Fragment_C14_C23 Simpler_Precursors1 Simpler Precursors Fragment_C1_C13->Simpler_Precursors1 Simpler_Precursors2 Simpler Precursors Fragment_C14_C23->Simpler_Precursors2

Caption: General Retrosynthetic Analysis of this compound.

Forward_Synthesis_Flowchart cluster_side_chain Side Chain Synthesis cluster_macrolactone Macrolactone Synthesis cluster_coupling Fragment Coupling and Final Steps start_side Simple Chiral Building Blocks steps_side Asymmetric Reactions (e.g., Sharpless Epoxidation) start_side->steps_side side_chain Fully Elaborated Side Chain steps_side->side_chain coupling Key Coupling (Julia-Kocienski or Suzuki) side_chain->coupling start_macro Acyclic Precursors esterification Yamaguchi Esterification start_macro->esterification rcm Ring-Closing Metathesis esterification->rcm macrolactone Macrolactone Core rcm->macrolactone macrolactone->coupling deprotection Global Deprotection coupling->deprotection pladienolide This compound deprotection->pladienolide

Caption: A Generalized Forward Synthesis Workflow for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the total syntheses of pladienolides. These protocols are adapted from published literature and should be performed by qualified personnel in a properly equipped laboratory.

Protocol 1: Yamaguchi Esterification for Macrolactone Precursor Synthesis

This protocol describes the esterification of the C1-C8 acid fragment and the C9-C13 alcohol fragment, a crucial step leading to the precursor for Ring-Closing Metathesis.

Materials:

Procedure:

  • To a solution of the C1-C8 carboxylic acid fragment (1.0 equiv) in anhydrous toluene (0.1 M) under an argon atmosphere, add triethylamine (1.5 equiv).

  • Cool the solution to 0 °C and add 2,4,6-trichlorobenzoyl chloride (1.2 equiv) dropwise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • In a separate flask, dissolve the C9-C13 alcohol fragment (1.1 equiv) and DMAP (3.0 equiv) in anhydrous toluene (0.2 M).

  • Add the solution of the alcohol and DMAP to the activated acid mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction with saturated aqueous NaHCO3 and extract the aqueous layer with ethyl acetate (B1210297) (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired ester.

Protocol 2: Ring-Closing Metathesis (RCM) for Macrolactone Formation

This protocol details the formation of the 12-membered macrolactone ring using a Grubbs catalyst.

Materials:

  • Diene Ester Precursor from Protocol 1

  • Grubbs II catalyst (or other suitable ruthenium catalyst)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Silica gel for column chromatography

Procedure:

  • Prepare a solution of the diene ester precursor in anhydrous and degassed DCM or toluene (0.001 M) in a flask equipped with a reflux condenser under an argon atmosphere.

  • Add the Grubbs II catalyst (5-10 mol%) to the solution.

  • Heat the reaction mixture to reflux and stir for 4-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the macrolactone.

Protocol 3: Julia-Kocienski Olefination for Side Chain Coupling

This protocol describes the coupling of the macrolactone aldehyde with the side-chain sulfone to form the diene linkage.

Materials:

  • Macrolactone Aldehyde

  • Side-Chain Phenyltetrazolyl (PT) Sulfone

  • Sodium bis(trimethylsilyl)amide (NaHMDS) or Potassium bis(trimethylsilyl)amide (KHMDS) (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the side-chain PT sulfone (1.2 equiv) in anhydrous THF (0.1 M) under an argon atmosphere and cool to -78 °C.

  • Add KHMDS (1.1 equiv) dropwise to the solution and stir for 30 minutes at -78 °C.

  • Add a solution of the macrolactone aldehyde (1.0 equiv) in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 1-2 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the coupled product.

Protocol 4: Sharpless Asymmetric Epoxidation for Side Chain Synthesis

This protocol details the stereoselective epoxidation of an allylic alcohol, a common step in the synthesis of the pladienolide side chain.

Materials:

  • Allylic Alcohol

  • Titanium(IV) isopropoxide (Ti(OiPr)4)

  • (+)-Diethyl tartrate ((+)-DET) or (-)-Diethyl tartrate ((-)-DET)

  • tert-Butyl hydroperoxide (TBHP) in decane (B31447) (5.5 M)

  • 4 Å Molecular Sieves

  • Anhydrous Dichloromethane (DCM)

  • Aqueous solution of FeSO4·7H2O and tartaric acid

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a suspension of powdered 4 Å molecular sieves in anhydrous DCM (0.2 M) under an argon atmosphere at -20 °C, add (+)-DET (1.2 equiv).

  • Add Ti(OiPr)4 (1.0 equiv) and stir the mixture for 30 minutes at -20 °C.

  • Add a solution of the allylic alcohol (1.0 equiv) in anhydrous DCM.

  • Add TBHP (1.5 equiv) dropwise and stir the reaction mixture at -20 °C for 4-6 hours.

  • Quench the reaction by adding an aqueous solution of FeSO4·7H2O and tartaric acid and stir vigorously for 1 hour at room temperature.

  • Filter the mixture through a pad of celite and wash the filter cake with DCM.

  • Separate the layers of the filtrate, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the epoxy alcohol.

References

Application Notes and Protocols for Pladienolide A in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pladienolide A is a potent macrocyclic lactone natural product that has garnered significant interest in cancer research due to its specific mechanism of action targeting the pre-mRNA splicing machinery. As a member of the pladienolide family, it exhibits profound anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. These application notes provide a comprehensive overview of the use of this compound in cancer cell line studies, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental assays.

Mechanism of Action

This compound exerts its cytotoxic effects by directly targeting the SF3b (splicing factor 3b) complex, a core component of the spliceosome.[1][2] The spliceosome is a large ribonucleoprotein complex responsible for the removal of introns from pre-mRNA, a critical step in gene expression.[3] By binding to the SF3b1 subunit, this compound inhibits the splicing process, leading to an accumulation of unspliced or aberrantly spliced mRNA transcripts.[3][4] This disruption of normal splicing patterns has several downstream consequences for cancer cells:

  • Cell Cycle Arrest: The inhibition of splicing affects the expression of genes crucial for cell cycle progression, often leading to a G1 and/or G2/M phase arrest.[4]

  • Induction of Apoptosis: The accumulation of non-functional mRNA and the altered splicing of key apoptosis-regulating genes, such as those in the p73 and Bcl-2 families, trigger programmed cell death.[4][5][6]

  • Global Transcriptome Alterations: Treatment with pladienolides leads to widespread intron retention and other splicing alterations, affecting a multitude of cellular pathways.[7][8]

Data Presentation: Anti-proliferative Activity of Pladienolide B

Pladienolide B, a closely related and more extensively studied analog of this compound, demonstrates potent anti-proliferative activity across various cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values from multiple studies.

Cell LineCancer TypeIC50 (nM)Reference
HELErythroleukemia1.5[9]
K562Erythroleukemia25[9]
MKN74Gastric Cancer1.6 ± 1.2 (mean)[10]
IM95Gastric Cancer1.6 ± 1.2 (mean)[10]
MKN45Gastric Cancer1.6 ± 1.2 (mean)[10]
MKN1Gastric Cancer1.6 ± 1.2 (mean)[10]
HGC27Gastric Cancer1.6 ± 1.2 (mean)[10]
NUGCGastric Cancer1.6 ± 1.2 (mean)[10]
HeLaCervical CarcinomaLow nanomolar range[4]

Visualizations

PladienolideA_Mechanism Mechanism of Action of this compound PladienolideA This compound SF3b SF3b Complex (Spliceosome) PladienolideA->SF3b Binds to SF3b1 subunit Splicing Splicing Inhibition PladienolideA->Splicing Inhibits SF3b->Splicing Pre_mRNA Pre-mRNA Pre_mRNA->Splicing Required for Unspliced_mRNA Accumulation of Unspliced mRNA Splicing->Unspliced_mRNA Leads to Altered_Splicing Altered Splicing of Key Genes (e.g., p73, Bcl-2) Splicing->Altered_Splicing Causes CellCycleArrest Cell Cycle Arrest (G1, G2/M) Unspliced_mRNA->CellCycleArrest Apoptosis Apoptosis Altered_Splicing->Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of Action of this compound.

Experimental_Workflow Experimental Workflow for this compound Studies cluster_cell_culture Cell Culture cluster_assays Cellular Assays cluster_molecular_analysis Molecular Analysis Cell_Seeding Seed Cancer Cells PladienolideA_Treatment Treat with this compound (Dose-response & Time-course) Cell_Seeding->PladienolideA_Treatment Viability_Assay Cell Viability Assay (MTT/MTS) PladienolideA_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) PladienolideA_Treatment->Apoptosis_Assay CellCycle_Assay Cell Cycle Analysis (Propidium Iodide) PladienolideA_Treatment->CellCycle_Assay Western_Blot Western Blot (Apoptosis/Cell Cycle Markers) PladienolideA_Treatment->Western_Blot RT_PCR RT-PCR/RNA-Seq (Splicing Analysis) PladienolideA_Treatment->RT_PCR

References

Application Notes: Pladienolide A as a Tool for Studying Alternative Splicing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pre-mRNA splicing is a fundamental process in eukaryotic gene expression, catalyzed by a dynamic macromolecular machine known as the spliceosome.[1][2] This complex removes non-coding introns and ligates exons to produce mature mRNA.[3] Alternative splicing allows a single gene to generate multiple mRNA transcripts and, consequently, different protein isoforms, vastly expanding the proteomic diversity. Dysregulation of this process is a hallmark of various diseases, including cancer, making the spliceosome an attractive therapeutic target.[1][4]

Pladienolides are a family of naturally occurring macrolides isolated from Streptomyces platensis that act as potent inhibitors of the spliceosome.[5][6][7] While several congeners exist (Pladienolide A-G), Pladienolide B is the most extensively studied and potent member of this class.[6][7] These compounds exert their effect by directly targeting the Splicing Factor 3b Subunit 1 (SF3B1), a core component of the U2 small nuclear ribonucleoprotein (snRNP) complex within the spliceosome.[1][8][9] this compound is structurally similar to Pladienolide B but is less active due to the absence of an acetyl group at the C7 position.[9] Despite this, the Pladienolide family, often represented by the more potent Pladienolide B, serves as an invaluable chemical tool to probe the mechanisms and consequences of alternative splicing. By acutely inhibiting SF3B1, researchers can induce global changes in splicing, such as intron retention and exon skipping, and study their downstream effects on cellular physiology, from cell cycle progression to apoptosis.[10][11][12]

Mechanism of Action

Pladienolides directly bind to the SF3B1 protein within the SF3b subcomplex of the U2 snRNP.[1][3] The SF3b complex is crucial for recognizing the branch point sequence (BPS) within the intron during the early stages of spliceosome assembly (A complex formation).[2] By binding to a specific pocket on SF3B1, Pladienolide impairs the stable interaction of the U2 snRNP with the pre-mRNA branch point.[2][13] This interference stalls spliceosome assembly, preventing the subsequent catalytic steps of splicing.[2][14] The primary consequence is the widespread retention of introns in mRNA transcripts and other alterations in splicing patterns, leading to the accumulation of non-functional mRNAs, the production of truncated proteins, or the degradation of transcripts through nonsense-mediated decay.[1][15] This disruption of normal gene expression ultimately triggers cellular stress responses, leading to cell cycle arrest and apoptosis.[1][16]

cluster_0 Spliceosome Assembly (A Complex) cluster_1 Pladienolide Inhibition cluster_2 Downstream Consequences premRNA pre-mRNA Intron Intron (contains Branch Point) Exon2 Exon 2 Exon1 Exon 1 U2_snRNP U2 snRNP U2_snRNP->Intron Binds Branch Point SF3B1 SF3B1 U2_snRNP->SF3B1 contains Inhibition Inhibition of Branch Point Recognition SF3B1->Inhibition Pladienolide This compound/B Pladienolide->Inhibition Splicing_Stalled Spliceosome Assembly Stalled Inhibition->Splicing_Stalled Intron_Retention Intron Retention & Altered Splicing Splicing_Stalled->Intron_Retention Apoptosis Cell Cycle Arrest & Apoptosis Intron_Retention->Apoptosis A 1. Cell Culture & Treatment (e.g., HeLa, K562 cells) Treat with Pladienolide (5-100 nM) and DMSO control for 2-16 hours. B 2. RNA Extraction Lyse cells in Trizol. Purify total RNA. A->B C 3. Library Preparation Assess RNA integrity (Bioanalyzer). Select for polyA+ RNA. Construct paired-end sequencing libraries. B->C D 4. High-Throughput Sequencing (e.g., Illumina Platform) Sequence with high depth (>50M reads/sample). C->D E 5. Bioinformatic Analysis Align reads to reference genome. Quantify splicing events (e.g., MISO, rMATS). D->E F 6. Identify Splicing Changes Focus on Intron Retention (IR), Skipped Exons (SE), and Alternative Splice Sites (A3'/A5'). E->F G 7. Downstream Analysis Gene Ontology (GO) analysis of affected genes. Validation of key events by RT-PCR. F->G Pladienolide Pladienolide B SF3B1 SF3B1 Inhibition Pladienolide->SF3B1 Splicing Altered Splicing of Apoptosis Regulators SF3B1->Splicing MCL1 Increased MCL-1S (pro-apoptotic) Splicing->MCL1 BCLX Increased BCL-XS (pro-apoptotic) Splicing->BCLX BaxBcl2 Increased Bax/Bcl-2 Ratio MCL1->BaxBcl2 BCLX->BaxBcl2 CytochromeC Cytochrome C Release BaxBcl2->CytochromeC Caspase Caspase-3 Activation CytochromeC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

Application Notes and Protocols: Developing Pladienolide A Analogs with Improved Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pladienolides are a class of 12-membered macrolides, originally isolated from Streptomyces platensis, that have demonstrated potent antitumor activity.[1] Their unique mechanism of action involves the inhibition of the spliceosome, a critical cellular machinery responsible for pre-mRNA splicing.[2][3] Specifically, Pladienolide B, the most active congener, directly binds to the SF3b subunit of the U2 small nuclear ribonucleoprotein (snRNP).[2][4][5] This interaction modulates the splicing process, leading to cell cycle arrest and apoptosis in cancer cells, making the spliceosome an attractive target for novel cancer therapeutics.[6][7][8] The development of synthetic Pladienolide A analogs, such as H3B-8800 and E7107, aims to improve potency, stability, and therapeutic index, with some candidates entering clinical trials.[9][10][11][12][13]

These application notes provide a comprehensive overview of the methodologies used to synthesize and evaluate this compound analogs, offering detailed protocols for key experiments and a summary of potency data to guide further drug development efforts.

Mechanism of Action: Targeting the Spliceosome

This compound and its analogs exert their cytotoxic effects by targeting and modulating the function of the spliceosome. The spliceosome is a large and dynamic molecular machine responsible for removing non-coding introns from pre-messenger RNA (pre-mRNA), a crucial step in gene expression.[14]

The core target of these compounds is the Splicing Factor 3b (SF3b) complex, a key component of the U2 snRNP.[2][15] By binding to the SF3B1 subunit, Pladienolide analogs interfere with the recognition of the branch point sequence in the pre-mRNA, which is essential for the catalytic steps of splicing.[16][17] This disruption leads to an accumulation of unspliced or mis-spliced pre-mRNA, triggering a cascade of cellular events including cell cycle arrest, typically at the G1 and G2/M phases, and ultimately leading to programmed cell death (apoptosis).[3][6] The preferential lethality of some analogs towards cancer cells harboring mutations in splicing factor genes highlights the therapeutic potential of this approach.[10][18]

Pladienolide_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm Pladienolide_Analog Pladienolide Analog SF3B1 SF3B1 Subunit (of U2 snRNP) Pladienolide_Analog->SF3B1 Binds to Splicing_Inhibition Splicing Modulation Pladienolide_Analog->Splicing_Inhibition Spliceosome Spliceosome Assembly SF3B1->Spliceosome Part of mRNA Mature mRNA Spliceosome->mRNA Correct Splicing Mis_spliced_mRNA Mis-spliced/ Unspliced mRNA Spliceosome->Mis_spliced_mRNA Aberrant Splicing pre_mRNA pre-mRNA pre_mRNA->Spliceosome Processed by Splicing_Inhibition->Spliceosome Cell_Cycle_Arrest Cell Cycle Arrest (G1, G2/M) Mis_spliced_mRNA->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Mechanism of action of this compound analogs targeting the SF3B1 subunit.

Quantitative Data: Potency of Pladienolide Analogs

The antiproliferative activity of this compound analogs is typically quantified by determining the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values against various cancer cell lines. A lower IC50 value indicates higher potency.[19][20][21] The following table summarizes the reported potency of Pladienolide B and its key analogs.

CompoundCell LineCancer TypeIC50 / GI50 (nM)Reference
Pladienolide B Gastric Cancer Cell Lines (mean of 6)Gastric Cancer1.6 ± 1.2[5][7]
HELErythroleukemia1.5[8]
K562Erythroleukemia25[8]
HeLaCervical Cancer0.1 - 2.0 (effective range)[22]
Pladienolide B Derivative Gastric Cancer Cell Lines (mean of 6)Gastric Cancer1.2 ± 1.1[5][7]
Primary Gastric Cancer Cells (mean of 12)Gastric Cancer4.9 ± 4.7[5][7]
H3B-8800 K562 (SF3B1-WT)Leukemia~10[10]
K562 (SF3B1-K700E)Leukemia~1[10]
E7107 Various Solid TumorsSolid TumorsPhase I Clinical Trial[11][12]

Experimental Workflow for Analog Development

The development and evaluation of novel this compound analogs follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation. This process is iterative, with data from biological assays feeding back to inform the design of next-generation compounds.

Analog_Development_Workflow Design 1. Analog Design (SAR, Modeling) Synthesis 2. Chemical Synthesis Design->Synthesis Purification 3. Purification & Characterization Synthesis->Purification Viability 4. Cell Viability Assays (IC50 Determination) Purification->Viability Viability->Design Splicing_Assay 5. Splicing Modulation Assays (In vitro/Cell-based) Viability->Splicing_Assay Mechanism 6. Mechanism of Action (Apoptosis, Cell Cycle) Splicing_Assay->Mechanism Mechanism->Design Feedback for new designs In_Vivo 7. In Vivo Efficacy (Xenograft Models) Mechanism->In_Vivo Promising Compounds Optimization Lead Optimization In_Vivo->Optimization

Caption: General workflow for the development of this compound analogs.

Experimental Protocols

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[14][23][24] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[24]

Materials:

  • Cells of interest (e.g., HeLa, K562)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound analogs (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[23]

  • Solubilization solution (e.g., DMSO, or 0.2% NP-40 and 8 mM HCl in isopropanol).[23]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a no-cell background control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[2][14][15]

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[24]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[2][24] A reference wavelength of 630 nm can be used to reduce background.[24]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

In Vitro Splicing Assay

This assay assesses the direct effect of compounds on the splicing machinery using nuclear extracts and a radiolabeled pre-mRNA substrate.[25][26][27]

Materials:

  • HeLa nuclear extract.[1][26]

  • Radiolabeled (e.g., ³²P-UTP) pre-mRNA transcript (minigene construct).[28]

  • Splicing buffer mixture (containing ATP, creatine (B1669601) phosphate, MgCl₂, HEPES-KOH, PVA).[25]

  • Proteinase K

  • Phenol/chloroform

  • Denaturing polyacrylamide gel

Protocol:

  • Splicing Reaction Setup: In a microcentrifuge tube on ice, prepare the splicing reaction mixture containing HeLa nuclear extract, splicing buffer, and the this compound analog at the desired concentration.[28]

  • Initiate Reaction: Add the ³²P-labeled pre-mRNA substrate to the reaction mixture.[25]

  • Incubation: Incubate the reaction at 30°C for 30 minutes to 4 hours, depending on the substrate.[28]

  • Stop Reaction & Deproteinize: Stop the reaction by adding Proteinase K buffer.[28] Incubate at 37°C for 30 minutes to digest proteins.

  • RNA Extraction: Extract the RNA using phenol/chloroform extraction followed by ethanol (B145695) precipitation.

  • Analysis: Resuspend the RNA pellet and analyze the splicing products (pre-mRNA, mRNA, intermediates) by electrophoresis on a denaturing polyacrylamide gel followed by autoradiography.[27] A reduction in the mature mRNA band and an accumulation of the pre-mRNA band indicates splicing inhibition.

Cell-Based Splicing Reporter Assay

This assay measures the effect of compounds on splicing efficiency within living cells using a plasmid-based reporter system, often expressing fluorescent or luminescent proteins.[29][30][31]

Materials:

  • Mammalian cells (e.g., HeLa, HEK293T)

  • Splicing reporter plasmid (e.g., a minigene construct where correct splicing leads to the expression of a reporter like luciferase or GFP).[3][29]

  • Transfection reagent

  • This compound analogs

  • Plate reader (for fluorescence or luminescence) or RT-PCR reagents

Protocol:

  • Cell Seeding: Seed cells in a 12-well or 24-well plate.[29]

  • Transfection: Transfect the cells with the splicing reporter plasmid using a suitable transfection reagent. Incubate for 24 hours.[29][32]

  • Compound Treatment: Treat the transfected cells with various concentrations of the this compound analogs for an appropriate duration (e.g., 24 hours).

  • Assay Readout (Reporter Protein): If using a fluorescent or luminescent reporter, lyse the cells and measure the signal using a plate reader. A decrease in signal indicates splicing inhibition.[31]

  • Assay Readout (RT-PCR): Alternatively, isolate total RNA from the cells. Perform reverse transcription followed by PCR (RT-PCR) using primers specific to the reporter construct that can distinguish between spliced and unspliced mRNA. Analyze the PCR products on an agarose (B213101) gel.[29][30]

Western Blot for Apoptosis Markers

This protocol is used to detect changes in the expression of key apoptosis-related proteins, such as Bcl-2 family members and caspases, following treatment with this compound analogs.[6][33]

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin).[6][34][35]

  • HRP-conjugated secondary antibody.[6]

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse the cells and determine the protein concentration of the lysates (e.g., using a BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.[6]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[6]

  • Blocking: Block the membrane with blocking buffer for 1-2 hours at room temperature to prevent non-specific antibody binding.[6]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.[6][36]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detection: Wash the membrane again and add ECL substrate. Detect the chemiluminescent signal using an imaging system.[6]

  • Analysis: Quantify the band intensities and normalize to the loading control. An increase in the Bax/Bcl-2 ratio and the level of cleaved caspase-3 is indicative of apoptosis induction.[34][35]

Downstream Signaling of SF3B1 Inhibition

Inhibition of the SF3B1 subunit by this compound analogs leads to widespread splicing defects. This affects the expression of numerous genes, including those critical for cell survival and proliferation. The resulting cellular stress activates intrinsic apoptotic pathways. For instance, modulation of p73 splicing can alter the balance between pro-apoptotic (TAp73) and anti-apoptotic (ΔNp73) isoforms.[6] Furthermore, the accumulation of mis-spliced transcripts can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, resulting in the release of cytochrome c from the mitochondria and the activation of effector caspases, such as caspase-3, which execute programmed cell death.[33][35]

Apoptosis_Signaling_Pathway Pladienolide Pladienolide Analog (SF3B1 Inhibition) Splicing_Defect Global Splicing Defects Pladienolide->Splicing_Defect p73 Altered Splicing of Apoptosis Regulators (e.g., p73) Splicing_Defect->p73 Bcl2_Family Altered Bax/Bcl-2 Ratio Splicing_Defect->Bcl2_Family p73->Bcl2_Family Modulates Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Increased Bax Decreased Bcl-2 CytC Cytochrome c Release Mitochondria->CytC Caspase9 Apoptosome Formation (Caspase-9 Activation) CytC->Caspase9 Caspase3 Caspase-3 Activation (Effector Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for the Analytical Characterization of Pladienolide A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pladienolide A is a member of the pladienolide family of macrolides, natural products that have garnered significant interest for their potent antitumor activity. These compounds exert their biological effects by modulating the activity of the spliceosome, a critical cellular machinery responsible for precursor messenger RNA (pre-mRNA) splicing. Specifically, pladienolides target the SF3b (splicing factor 3b) complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP).[1][2][3] By binding to SF3b, pladienolides interfere with the splicing process, leading to an accumulation of unspliced pre-mRNA, cell cycle arrest, and ultimately, apoptosis in cancer cells.

Accurate and comprehensive analytical characterization of this compound is paramount for its development as a potential therapeutic agent. This document provides detailed application notes and protocols for the key analytical techniques employed in the structural elucidation and characterization of this compound and its closely related analogs, such as Pladienolide B.

Signaling Pathway of this compound

This compound's mechanism of action involves the direct inhibition of the spliceosome, a large and dynamic molecular machine essential for eukaryotic gene expression. The following diagram illustrates the key steps in the splicing process and the inhibitory action of this compound.

This compound Signaling Pathway cluster_nucleus Cell Nucleus pre-mRNA pre-mRNA Spliceosome_Assembly Spliceosome Assembly (U1, U2, U4/U5/U6 snRNPs) pre-mRNA->Spliceosome_Assembly Binding of snRNPs SF3b SF3b Subunit Spliceosome_Assembly->SF3b incorporation Splicing Splicing (Intron Excision) SF3b->Splicing Branch site recognition mRNA mRNA Splicing->mRNA Mature mRNA Translation Protein Synthesis mRNA->Translation Export to Cytoplasm Pladienolide_A This compound Pladienolide_A->Inhibition Inhibition->SF3b

Caption: this compound inhibits the SF3b subunit of the spliceosome, disrupting pre-mRNA splicing.

Analytical Techniques and Protocols

The structural characterization of this compound relies on a combination of sophisticated analytical techniques. The following sections detail the application and general protocols for these methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules like this compound. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments provide detailed information about the carbon skeleton, proton environments, and stereochemistry of the molecule.

Experimental Protocol (General):

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a deuterated solvent (e.g., chloroform-d, methanol-d₄, or acetone-d₆).

  • Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to identify the chemical shifts, coupling constants, and integration of all proton signals.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, revealing adjacent protons in the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, crucial for connecting different fragments of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.

Data Presentation:

While a complete set of assigned NMR data for this compound is not publicly available, the following table presents representative ¹H and ¹³C NMR chemical shifts for the closely related analog, Pladienolide B, which shares the same core structure.

Table 1: Representative ¹H and ¹³C NMR Data for Pladienolide B in CDCl₃

PositionδC (ppm)δH (ppm, J in Hz)
1166.5-
2124.95.85 (d, 11.0)
3145.27.30 (dd, 15.5, 11.0)
434.52.41 (m), 2.25 (m)
571.25.15 (m)
640.11.85 (m)
774.35.05 (dd, 9.0, 3.0)
835.81.70 (m)
970.13.80 (m)
1041.21.95 (m)
11134.85.60 (dd, 15.5, 8.0)
12130.16.55 (d, 15.5)
1358.23.10 (d, 2.0)
1460.52.95 (dd, 4.0, 2.0)
1532.11.60 (m)
1668.93.55 (m)
1738.71.50 (m)
1825.31.40 (m)
1910.10.90 (t, 7.5)
2021.21.05 (d, 7.0)
2120.92.05 (s)
OAc170.1-
OAc21.12.01 (s)

Note: This data is representative and may vary slightly depending on the specific experimental conditions.

Mass Spectrometry (MS)

Application: Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is used to determine the elemental composition of the molecule.

Experimental Protocol (General for LC-MS/MS):

  • Sample Preparation: Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a solvent compatible with the HPLC mobile phase (e.g., methanol (B129727) or acetonitrile).

  • Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is commonly used.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing a small amount of an acid (e.g., 0.1% formic acid), is typically employed.

    • Flow Rate: A flow rate of 0.2-0.4 mL/min is common for LC-MS applications.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

    • Mass Analyzer: A high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap instrument is preferred.

    • MS Scan: Acquire full scan MS data to determine the mass of the molecular ion ([M+H]⁺ or [M+Na]⁺).

    • MS/MS Scan: Select the molecular ion for fragmentation (e.g., using collision-induced dissociation, CID) and acquire the MS/MS spectrum to observe the fragment ions.

Data Presentation:

This compound MS Fragmentation Pladienolide_A This compound [M+H]+ Fragment_1 Loss of H2O Pladienolide_A->Fragment_1 Fragment_2 Loss of Side Chain Pladienolide_A->Fragment_2 Fragment_3 Macrolide Ring Opening Pladienolide_A->Fragment_3 Fragment_4 Further Fragmentation Fragment_2->Fragment_4 Fragment_3->Fragment_4 HPLC Method Workflow Start Start Sample_Prep Sample Preparation Start->Sample_Prep HPLC_System_Setup HPLC System Setup (Column, Mobile Phase) Sample_Prep->HPLC_System_Setup Method_Development Method Development (Gradient, Flow Rate) HPLC_System_Setup->Method_Development Method_Validation Method Validation (Linearity, Precision, Accuracy) Method_Development->Method_Validation Analysis Sample Analysis Method_Validation->Analysis Data_Processing Data Processing (Integration, Quantification) Analysis->Data_Processing End End Data_Processing->End

References

Pladienolide A: Application Notes and Protocols for Inducing Cell Cycle Arrest in Tumor Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pladienolide A, and its more extensively studied analog Pladienolide B, are potent anti-tumor macrolides that function as inhibitors of the spliceosome, a critical cellular machinery for gene expression.[1] These compounds exert their cytotoxic effects by directly targeting the SF3b1 (splicing factor 3b subunit 1) protein, a core component of the U2 snRNP in the spliceosome.[2] Inhibition of SF3b1 leads to aberrant pre-mRNA splicing, resulting in the accumulation of unspliced mRNA, which in turn triggers cell cycle arrest and apoptosis in various cancer cell lines.[3] This document provides detailed application notes and experimental protocols for utilizing this compound/B to study and induce cell cycle arrest in tumor cells.

Mechanism of Action

This compound/B binds to the SF3b1 subunit of the spliceosome, interfering with its function. This disruption of the splicing process leads to the inhibition of cell proliferation and the induction of programmed cell death (apoptosis). A key consequence of SF3b1 inhibition by Pladienolide B is the induction of cell cycle arrest, primarily at the G2/M phase in some cell lines like HeLa, and at the G0/G1 phase in others such as erythroleukemia cell lines.[1][4] This cell cycle arrest is intrinsically linked to the apoptotic pathway. The inhibition of SF3b1 can modulate the expression of p73, a member of the p53 family, leading to an increased ratio of the pro-apoptotic TAp73 isoform to the anti-apoptotic ΔNp73 isoform.[1] This shift in balance subsequently alters the expression of Bcl-2 family proteins, specifically increasing the Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria and activates the caspase cascade, culminating in apoptosis.[1]

Data Presentation

The following tables summarize the quantitative effects of Pladienolide B on various tumor cell lines.

Table 1: IC50 Values of Pladienolide B in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
HeLaCervical CancerLow nanomolar range[3]
HELErythroleukemia1.5[4]
K562Erythroleukemia25[4]
Gastric Cancer Cell Lines (mean of 6)Gastric Cancer1.6 ± 1.2[5]

Table 2: Dose-Dependent Effect of Pladienolide B on Cell Cycle Distribution in HeLa Cells (24-hour treatment)

Pladienolide B Concentration (nM)% of Cells in G2/M PhaseReference
0 (Control)Baseline[3]
0.1Increased[3]
0.5Significantly Increased[3]
2.0Significantly Increased[3]

Table 3: Effect of Pladienolide B on Apoptotic Protein Expression in HeLa Cells (24-hour treatment)

ProteinChange in Expression/Ratio with Pladienolide B TreatmentReference
TAp73/ΔNp73 RatioIncreased[1]
Bax/Bcl-2 RatioIncreased[1]
Cytochrome cRelease from mitochondria increased[1]
Cleaved Caspase-3Increased[1]

Mandatory Visualization

Pladienolide_Signaling_Pathway Pladienolide This compound/B SF3b1 SF3b1 (Spliceosome) Pladienolide->SF3b1 Splicing pre-mRNA Splicing (Inhibited) SF3b1->Splicing p73_splicing p73 Splicing Alteration Splicing->p73_splicing Cell_Cycle_Arrest G2/M or G0/G1 Cell Cycle Arrest Splicing->Cell_Cycle_Arrest TAp73_ratio Increased TAp73/ΔNp73 Ratio p73_splicing->TAp73_ratio Bax_Bcl2 Increased Bax/Bcl-2 Ratio TAp73_ratio->Bax_Bcl2 Cytochrome_c Cytochrome c Release Bax_Bcl2->Cytochrome_c Caspase_3 Caspase-3 Activation Cytochrome_c->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: this compound/B signaling pathway to cell cycle arrest and apoptosis.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis Seed_Cells Seed Tumor Cells Treat_Cells Treat with this compound/B (Dose-response & Time-course) Seed_Cells->Treat_Cells MTT_Assay Cell Viability (MTT Assay) Treat_Cells->MTT_Assay Flow_Cytometry Cell Cycle Analysis (PI Staining) Treat_Cells->Flow_Cytometry Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treat_Cells->Apoptosis_Assay Western_Blot Protein Expression (Western Blot) Treat_Cells->Western_Blot IC50_Calc IC50 Calculation MTT_Assay->IC50_Calc Cell_Cycle_Dist Cell Cycle Distribution (% G1, S, G2/M) Flow_Cytometry->Cell_Cycle_Dist Apoptosis_Quant Quantification of Apoptotic Cells Apoptosis_Assay->Apoptosis_Quant Protein_Quant Protein Quantification (Bax/Bcl-2, Caspase-3) Western_Blot->Protein_Quant

Caption: General experimental workflow for studying this compound/B effects.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound/B on tumor cells.

Materials:

  • Tumor cell line of interest (e.g., HeLa)

  • Complete cell culture medium

  • This compound/B stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound/B in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound/B dilutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is for analyzing the cell cycle distribution of tumor cells treated with this compound/B.

Materials:

  • Tumor cells treated with this compound/B

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • Flow cytometer

Procedure:

  • Harvest the treated and control cells by trypsinization.

  • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 500 µL of cold PBS.

  • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells on ice for at least 30 minutes (or store at -20°C for later analysis).

  • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

  • Wash the cells once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

  • Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Flow Cytometry (Annexin V-FITC/PI Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells after this compound/B treatment.

Materials:

  • Tumor cells treated with this compound/B

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Harvest the treated and control cells, including the culture medium which may contain detached apoptotic cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis of Apoptotic Proteins

This protocol is for detecting changes in the expression of key apoptotic proteins in response to this compound/B treatment.

Materials:

  • Tumor cells treated with this compound/B

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-SF3B1, anti-p73, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin to determine the relative protein expression levels.

References

Application Notes and Protocols for Assessing Pladienolide A Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pladienolide A and its analogues, such as Pladienolide B, are potent anti-tumor agents that function by inhibiting the SF3B1 (Splicing Factor 3b Subunit 1), a core component of the spliceosome.[1] This inhibition disrupts pre-mRNA splicing, leading to cell cycle arrest and apoptosis in various cancer cell lines.[2][3] Accurate assessment of this compound's cytotoxic effects is crucial for its development as a potential chemotherapeutic agent. These application notes provide detailed protocols for a range of in vitro assays to quantify the cytotoxicity of this compound, from initial cell viability screening to the analysis of specific cell death pathways.

Data Presentation: In Vitro Cytotoxicity of Pladienolide B

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Pladienolide B, a well-characterized analogue of this compound, in various human cancer cell lines. This data provides a comparative reference for the compound's cytotoxic potency.

Cell LineCancer TypeAssayIC50 (nM)Reference
HELErythroleukemiaTrypan Blue Assay1.5[4]
K562ErythroleukemiaTrypan Blue Assay25[4]
Gastric Cancer Cell Lines (mean of 6)Gastric CancerMTT Assay1.6 ± 1.2[5][6]
Primary Gastric Cancer Cells (mean of 12)Gastric CancerMTT Assay4.9 ± 4.7[5][6]

Experimental Protocols

This section provides detailed, step-by-step protocols for key experiments to assess the cytotoxicity of this compound.

Assessment of Cell Viability

a) MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[7][8]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the overnight culture medium and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[7]

  • Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[7]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.[9]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm (with a reference wavelength of 630 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

b) LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.[10]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include the following controls:

    • Vehicle control (spontaneous LDH release).

    • Positive control for maximum LDH release (cells treated with a lysis buffer).

    • No-cell control for background LDH in the medium.

  • Incubation: Incubate the plate for the desired exposure time at 37°C with 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.[11]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[11]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH activity in the treated samples relative to the maximum LDH release control.

Assessment of Apoptosis

a) Annexin V/Propidium (B1200493) Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to externalized phosphatidylserine (B164497) and the uptake of the DNA-intercalating dye PI by cells with compromised membranes.[12]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described previously.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (1 mg/mL).[12]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.[13]

b) TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[1][3]

Protocol:

  • Sample Preparation: Prepare cells or tissue sections. For adherent cells, grow them on coverslips.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[1] Permeabilize the cells with 0.1% Triton X-100 in PBS for 2 minutes on ice.

  • TUNEL Reaction: Wash the cells with PBS and incubate with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., FITC-dUTP), for 60 minutes at 37°C in a humidified chamber.[3]

  • Washing: Stop the reaction and wash the cells three times with PBS.

  • Counterstaining (Optional): Counterstain the nuclei with a DNA dye such as DAPI.

  • Analysis: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright green fluorescence in the nucleus.

Assessment of Cell Cycle and Apoptosis-Related Proteins

a) Cell Cycle Analysis by Flow Cytometry

This method uses propidium iodide (PI) to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described for the Annexin V/PI assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with cold PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing. Incubate at -20°C for at least 2 hours.[14]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A.[15]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[14]

  • Analysis: Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.

b) Western Blot for Caspase-3 Activation

Western blotting can be used to detect the cleavage of pro-caspase-3 into its active fragments, a key event in the execution phase of apoptosis.[16][17]

Protocol:

  • Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

experimental_workflow_cytotoxicity cluster_viability Cell Viability Assays cluster_mtt MTT Assay cluster_ldh LDH Assay seed_cells Seed Cells in 96-well Plate treat_pladienolide_a Treat with this compound seed_cells->treat_pladienolide_a incubate Incubate (24-72h) treat_pladienolide_a->incubate add_mtt Add MTT Reagent incubate->add_mtt collect_supernatant Collect Supernatant incubate->collect_supernatant incubate_mtt Incubate (4h) add_mtt->incubate_mtt add_solubilizer Add Solubilizer incubate_mtt->add_solubilizer read_absorbance_mtt Read Absorbance (570nm) add_solubilizer->read_absorbance_mtt add_ldh_reagent Add LDH Reagent collect_supernatant->add_ldh_reagent incubate_ldh Incubate (30min) add_ldh_reagent->incubate_ldh read_absorbance_ldh Read Absorbance (490nm) incubate_ldh->read_absorbance_ldh

Caption: Experimental workflow for assessing cell viability.

experimental_workflow_apoptosis cluster_apoptosis Apoptosis Assays cluster_flow Annexin V/PI Staining cluster_tunel TUNEL Assay seed_cells_apoptosis Seed Cells treat_pladienolide_a_apoptosis Treat with this compound seed_cells_apoptosis->treat_pladienolide_a_apoptosis harvest_cells Harvest Cells treat_pladienolide_a_apoptosis->harvest_cells stain_annexin_pi Stain with Annexin V/PI harvest_cells->stain_annexin_pi fix_perm Fix & Permeabilize harvest_cells->fix_perm analyze_flow Analyze by Flow Cytometry stain_annexin_pi->analyze_flow tunel_reaction TUNEL Reaction fix_perm->tunel_reaction analyze_microscopy Analyze by Microscopy tunel_reaction->analyze_microscopy

Caption: Experimental workflow for assessing apoptosis.

signaling_pathway cluster_pathway This compound Cytotoxicity Pathway pladienolide_a This compound sf3b1 SF3B1 pladienolide_a->sf3b1 inhibits aberrant_splicing Aberrant Splicing pladienolide_a->aberrant_splicing splicing pre-mRNA Splicing sf3b1->splicing cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) aberrant_splicing->cell_cycle_arrest apoptosis Apoptosis aberrant_splicing->apoptosis cell_death Cell Death cell_cycle_arrest->cell_death p73 ↑ TAp73/ΔNp73 ratio apoptosis->p73 bax_bcl2 ↓ Bax/Bcl-2 ratio p73->bax_bcl2 cytochrome_c Cytochrome c Release bax_bcl2->cytochrome_c caspase_3 Caspase-3 Activation cytochrome_c->caspase_3 caspase_3->cell_death

References

Application Notes and Protocols: Pladienolide A in Combination Therapy with Other Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pladienolide A and its potent derivative, Pladienolide B, are macrocyclic natural products that have garnered significant interest in oncology research. They function as potent inhibitors of the spliceosome, a critical cellular machinery responsible for pre-mRNA splicing. Specifically, Pladienolides target the SF3b (splicing factor 3b) subunit, a key component of the U2 small nuclear ribonucleoprotein (snRNP).[1][2] By binding to the SF3b complex, Pladienolides modulate its function, leading to aberrant splicing, cell cycle arrest, and induction of apoptosis in cancer cells.[3][4] The unique mechanism of action of Pladienolides sets them apart from many conventional anticancer drugs and suggests their potential use in combination therapies to achieve synergistic effects and overcome drug resistance.[5][6]

This document provides detailed application notes and protocols for studying the synergistic effects of this compound (and its derivatives) in combination with other classes of anticancer drugs, with a primary focus on the well-documented synergy with the DNA-damaging agent, cisplatin (B142131).

Rationale for Combination Therapy

The principle of combination therapy in cancer treatment is to target multiple, often complementary, cellular pathways to enhance tumor cell killing, reduce the likelihood of drug resistance, and potentially lower the required doses of individual agents, thereby minimizing toxicity.[5] this compound's ability to disrupt mRNA splicing can lead to the downregulation of proteins essential for critical cellular processes, including DNA repair.[5][7] This creates a therapeutic vulnerability that can be exploited by combining it with drugs that induce DNA damage, such as cisplatin. The sequential treatment of a splicing inhibitor followed by a DNA-damaging agent has shown promising therapeutic potential across a range of tumors in preclinical studies.[7]

Pladienolide B and Cisplatin: A Synergistic Combination

Preclinical studies have demonstrated a significant synergistic effect when Pladienolide B is combined with cisplatin, a platinum-based chemotherapy drug that induces DNA crosslinks.[5][7] This synergy is attributed to Pladienolide B's ability to impair the DNA damage response pathway in cancer cells, thus sensitizing them to the cytotoxic effects of cisplatin.[7]

Quantitative Data Summary

The following tables summarize the in vitro synergistic effects of Pladienolide B and cisplatin on various human cancer cell lines, as reported by Anufrieva et al. The data illustrates the reduction in the half-maximal inhibitory concentration (IC50) of cisplatin in the presence of a low dose of Pladienolide B.

Table 1: IC50 Values of Cisplatin in Combination with Pladienolide B (1.56 nM) in Ovarian Cancer Cell Lines [7]

Cell LineCisplatin IC50 (µM) - AloneCisplatin IC50 (µM) - with Pladienolide B (1.56 nM)
MES-OV10.54.5
OVCAR312.05.0
TOV112D8.02.5
TOV21G7.53.0
A27803.51.0
HEY6.02.0
SKOV35.52.0

Table 2: IC50 Values of Cisplatin in Combination with Pladienolide B (1.56 nM) in Other Cancer Cell Lines [7]

Cell LineCancer TypeCisplatin IC50 (µM) - AloneCisplatin IC50 (µM) - with Pladienolide B (1.56 nM)
HepG2Liver Cancer9.04.0
HT29Colon Cancer15.07.0
A549Lung Cancer7.03.5
MDA-MB-231Breast Cancer4.01.5

Experimental Protocols

In Vitro Synergy Assessment: Cell Viability (MTT) Assay

This protocol details the methodology to assess the synergistic cytotoxic effects of Pladienolide B and cisplatin on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines of interest (e.g., SKOV3, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)

  • Pladienolide B (stock solution in DMSO)

  • Cisplatin (stock solution in sterile water or saline)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment (Sequential Dosing):

    • Prepare serial dilutions of Pladienolide B and cisplatin in complete medium.

    • After 24 hours of cell attachment, treat the cells with a low, non-toxic concentration of Pladienolide B (e.g., 1.56 nM) for 48 hours.[7] Include a vehicle control (DMSO) for comparison.

    • Following the 48-hour pre-treatment with Pladienolide B, add various concentrations of cisplatin to the wells.

    • Incubate the cells with the drug combination for an additional 48 hours.

  • MTT Assay:

    • After the 48-hour combination treatment, add 20 µL of MTT reagent to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot dose-response curves and determine the IC50 values for cisplatin alone and in combination with Pladienolide B using a suitable software (e.g., GraphPad Prism).[7]

    • To quantify the synergy, calculate the Combination Index (CI) using the Chou-Talalay method or assess synergy landscapes using models like the Zero-Interaction Potency (ZIP) model.[7] A CI value < 1 or a positive ZIP score indicates synergy.

In Vivo Antitumor Efficacy in a Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo synergistic antitumor activity of Pladienolide B and cisplatin in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or SCID)

  • Cancer cell line for tumor implantation (e.g., CT26)

  • Pladienolide B (formulated for in vivo use)

  • Cisplatin (formulated for in vivo use)

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject 1 x 10^6 cancer cells in 100 µL of sterile PBS into the flank of each mouse.

    • Monitor the mice regularly for tumor growth.

  • Treatment Initiation:

    • When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, Pladienolide B alone, Cisplatin alone, Pladienolide B + Cisplatin).

  • Drug Administration (Sequential Dosing):

    • Administer Pladienolide B (e.g., via intravenous injection) for a specified number of days.

    • Following the Pladienolide B treatment, administer cisplatin (e.g., via intraperitoneal injection).

    • The dosing schedule and concentrations should be optimized based on preliminary tolerability studies.

  • Tumor Growth Monitoring:

    • Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis:

    • The experiment is typically terminated when tumors in the control group reach a predetermined size or at a specified time point.

    • Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for apoptosis markers).

    • Plot tumor growth curves for each treatment group and perform statistical analysis to determine the significance of the combination therapy compared to single-agent treatments.[7]

Visualizations

Signaling_Pathway Pladienolide_A This compound SF3b SF3b Complex (Spliceosome) Pladienolide_A->SF3b inhibits Splicing Pre-mRNA Splicing SF3b->Splicing Aberrant_Splicing Aberrant Splicing Splicing->Aberrant_Splicing DNA_Repair_Proteins Downregulation of DNA Repair Proteins Aberrant_Splicing->DNA_Repair_Proteins Cell_Cycle_Proteins Altered Splicing of Cell Cycle Regulators Aberrant_Splicing->Cell_Cycle_Proteins Apoptosis_Proteins Altered Splicing of Apoptosis Regulators Aberrant_Splicing->Apoptosis_Proteins DNA_Damage_Response Impaired DNA Damage Response DNA_Repair_Proteins->DNA_Damage_Response Cell_Cycle_Arrest G1/G2-M Phase Cell Cycle Arrest Cell_Cycle_Proteins->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis Apoptosis_Proteins->Apoptosis Synergistic_Cell_Death Synergistic Cancer Cell Death DNA_Damage_Response->Synergistic_Cell_Death Cell_Cycle_Arrest->Synergistic_Cell_Death Apoptosis->Synergistic_Cell_Death Cisplatin Cisplatin DNA_Damage DNA Damage (Crosslinks) Cisplatin->DNA_Damage DNA_Damage->DNA_Damage_Response activates

Caption: this compound's mechanism and synergy with cisplatin.

Experimental_Workflow cluster_invitro In Vitro Synergy Assessment cluster_invivo In Vivo Efficacy Study Cell_Seeding 1. Seed Cancer Cells in 96-well plates Plad_Pretreat 2. Pre-treat with this compound (48 hours) Cell_Seeding->Plad_Pretreat Cis_Treat 3. Add Cisplatin (48 hours) Plad_Pretreat->Cis_Treat MTT_Assay 4. Perform MTT Assay Cis_Treat->MTT_Assay Data_Analysis 5. Analyze Data: - IC50 Determination - Synergy Calculation (CI, ZIP) MTT_Assay->Data_Analysis Tumor_Implant 1. Implant Tumor Cells in Immunodeficient Mice Tumor_Growth 2. Monitor Tumor Growth Tumor_Implant->Tumor_Growth Randomization 3. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Drug_Admin 4. Administer Drugs (Sequential Dosing) Randomization->Drug_Admin Tumor_Monitoring 5. Monitor Tumor Volume and Mouse Weight Drug_Admin->Tumor_Monitoring Endpoint_Analysis 6. Endpoint Analysis: - Tumor Weight - Immunohistochemistry Tumor_Monitoring->Endpoint_Analysis

Caption: Workflow for assessing this compound combination therapy.

Potential Combinations with Other Anticancer Drugs

While the synergy between this compound/B and cisplatin is well-documented, the unique mechanism of action of Pladienolides suggests potential for synergistic combinations with other classes of anticancer drugs. Further research is warranted to explore these combinations.

  • With Microtubule-Targeting Agents (e.g., Paclitaxel, Eribulin): Pladienolides induce cell cycle arrest, which could potentially sensitize cancer cells to drugs that target dividing cells, such as microtubule inhibitors. A combination could lead to enhanced mitotic catastrophe and apoptosis.

  • With Proteasome Inhibitors (e.g., Bortezomib): Both Pladienolides and proteasome inhibitors disrupt protein homeostasis, albeit through different mechanisms. A combination could lead to an overwhelming accumulation of misfolded or unwanted proteins, triggering significant cellular stress and apoptosis.

  • With Topoisomerase Inhibitors (e.g., Etoposide, Doxorubicin): Similar to the rationale for combining with cisplatin, Pladienolide-induced impairment of the DNA damage response could enhance the efficacy of topoisomerase inhibitors, which also induce DNA strand breaks.

Experimental protocols similar to those described for the Pladienolide B and cisplatin combination can be adapted to investigate these potential synergistic interactions.

Conclusion

This compound and its derivatives represent a promising class of anticancer agents with a unique mechanism of action. The demonstrated synergy with cisplatin highlights the potential of combination therapies involving Pladienolides to enhance therapeutic efficacy. The detailed protocols and data presented in these application notes provide a framework for researchers to further explore and validate the use of this compound in combination with other anticancer drugs, with the ultimate goal of developing more effective cancer treatments.

References

Troubleshooting & Optimization

improving Pladienolide A solubility for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Pladienolide A in in vitro experiments. Our goal is to help you overcome common challenges related to its solubility and ensure the success and reproducibility of your experiments.

Disclaimer

Currently, there is limited publicly available data specifically for the solubility of this compound. The information provided here is primarily based on the closely related analog, Pladienolide B , which shares a high degree of structural similarity. Therefore, these recommendations should be considered as a starting point and may require optimization for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Based on data for its analog Pladienolide B, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2] Pladienolide B is also soluble in ethanol, methanol, and DMF; however, it has poor water solubility.[1] For best practices, use anhydrous, high-purity DMSO to prepare your initial high-concentration stock solution.

Q2: How do I prepare a high-concentration stock solution of this compound?

A2: To prepare a high-concentration stock solution, dissolve this compound in 100% anhydrous DMSO. For Pladienolide B, concentrations up to 100 mg/mL (186.32 mM) in DMSO have been achieved with the aid of ultrasonication.[3] Without sonication, a solubility of at least 1 mg/mL in DMSO has been reported. We recommend starting with a concentration of 1-10 mM in DMSO. If you encounter solubility issues, gentle warming (e.g., 37°C) and vortexing or sonication can help facilitate dissolution.

Q3: How should I store the this compound stock solution?

A3: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2][4] Under these conditions, the stock solution of Pladienolide B has been reported to be stable for up to 3 months at -20°C and for longer periods at -80°C.[2][4]

Q4: I observed precipitation when I diluted my this compound stock solution into my aqueous cell culture medium. What should I do?

A4: This is a common issue with hydrophobic compounds like Pladienolides when transferring them from an organic solvent to an aqueous environment. This phenomenon, often called "crashing out," can be mitigated by following the troubleshooting guide below. It is important to note that members of the pladienolide family have been reported to be unstable in aqueous media, which can lead to hydrolysis.[5]

Troubleshooting Guide: Precipitation in Cell Culture Media

This guide will help you address the common issue of this compound precipitation upon dilution in your experimental media.

Issue Potential Cause Recommended Solution
Immediate Precipitation The final concentration of this compound exceeds its aqueous solubility limit.- Decrease the final working concentration of this compound. - Perform a serial dilution of your stock solution in pre-warmed (37°C) culture medium to determine the maximum soluble concentration.
Rapid dilution and localized high concentration of the compound.- Add the this compound stock solution dropwise to the culture medium while gently vortexing or swirling. - Prepare an intermediate dilution of the stock solution in your cell culture medium before making the final dilution.
The temperature of the cell culture medium is too low.- Always use pre-warmed (37°C) cell culture medium for your dilutions.
Delayed Precipitation (after hours/days) Instability of this compound in the aqueous medium over time.- Prepare fresh working solutions of this compound for each experiment and avoid long-term storage in aqueous solutions.[5]
Interaction with components in the cell culture medium.- If possible, test different serum-free or low-serum media formulations.
Evaporation of the medium in the incubator.- Ensure proper humidification of your incubator to prevent the concentration of media components.

Quantitative Data Summary

The following table summarizes the solubility of Pladienolide B, which can be used as a guideline for this compound.

Solvent Concentration Notes Reference
DMSO1 mg/mL-
DMSO20 mg/mLFresh DMSO recommended[2]
DMSO100 mg/mL (186.32 mM)Requires ultrasonication[3]
EthanolSolubleConcentration not specified[1]
MethanolSolubleConcentration not specified[1]
DMFSolubleConcentration not specified[1]
WaterPoor solubility-[1]

Experimental Protocol: Preparation of this compound Solutions

This protocol provides a step-by-step guide for preparing stock and working solutions of this compound for in vitro experiments.

Materials:

  • This compound (solid form)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

1. Preparation of a 10 mM Stock Solution in DMSO:

a. Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is approximately 536.7 g/mol . b. Carefully weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. d. Vortex the solution thoroughly until the solid is completely dissolved. If necessary, gently warm the tube to 37°C or use a bath sonicator for a few minutes to aid dissolution. e. Visually inspect the solution to ensure there are no visible particles. f. Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

2. Preparation of Working Solutions in Cell Culture Medium:

a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Pre-warm your cell culture medium to 37°C. c. To minimize precipitation, it is recommended to perform a serial dilution. For example, to achieve a final concentration of 10 nM: i. Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of pre-warmed medium to get a 10 µM solution. Gently vortex while adding the stock solution. ii. Prepare the final working solution by adding 1 µL of the 10 µM intermediate solution to 999 µL of pre-warmed medium. d. The final concentration of DMSO in your culture should be kept as low as possible (typically below 0.5%) to avoid solvent-induced toxicity to your cells. e. Always prepare fresh working solutions for each experiment. Do not store this compound in aqueous solutions.

Visualizations

experimental_workflow Experimental Workflow: Preparing this compound Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_application Application weigh Weigh this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex/Sonicate to Dissolve dissolve->vortex aliquot Aliquot and Store at -80°C vortex->aliquot thaw Thaw Stock Aliquot aliquot->thaw intermediate Prepare Intermediate Dilution thaw->intermediate prewarm Pre-warm Culture Medium (37°C) prewarm->intermediate final Prepare Final Working Solution intermediate->final add_to_cells Add to Cell Culture final->add_to_cells

Caption: A step-by-step workflow for preparing this compound stock and working solutions.

troubleshooting_precipitation Troubleshooting this compound Precipitation cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start Precipitation Observed check_conc Is final concentration too high? start->check_conc check_dilution Was dilution too rapid? start->check_dilution check_temp Was medium cold? start->check_temp check_stability Was the working solution stored? start->check_stability check_interaction Potential media interaction? start->check_interaction sol_conc Lower final concentration check_conc->sol_conc sol_dilution Use serial dilution & gentle mixing check_dilution->sol_dilution sol_temp Use pre-warmed (37°C) medium check_temp->sol_temp sol_stability Prepare fresh working solutions check_stability->sol_stability sol_interaction Test alternative media formulations check_interaction->sol_interaction

Caption: A troubleshooting guide for addressing this compound precipitation in cell culture.

signaling_pathway This compound's Proposed Mechanism of Action Pladienolide_A This compound SF3b SF3b Subunit (Splicing Factor 3b) Pladienolide_A->SF3b Binds & Inhibits Spliceosome Spliceosome SF3b->Spliceosome Component of mRNA Mature mRNA Spliceosome->mRNA Produces Cell_Cycle_Arrest Cell Cycle Arrest Spliceosome->Cell_Cycle_Arrest Inhibition leads to Apoptosis Apoptosis Spliceosome->Apoptosis Inhibition leads to pre_mRNA pre-mRNA pre_mRNA->Spliceosome Splicing Protein Protein Synthesis mRNA->Protein

Caption: The proposed mechanism of action for this compound, targeting the SF3b subunit of the spliceosome.

References

Technical Support Center: Optimizing Pladienolide A Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and executing in vivo studies using Pladienolide A and its potent analog, Pladienolide B. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges in optimizing dosage and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound/B?

This compound and B are potent inhibitors of the spliceosome, a cellular machine responsible for pre-mRNA splicing. They specifically target the SF3b (splicing factor 3b) complex, a core component of the U2 snRNP.[1][2] By binding to SF3b, Pladienolides interfere with the recognition of the branch point sequence during the early stages of spliceosome assembly, leading to intron retention and the production of non-functional mRNA transcripts.[1] This disruption of splicing ultimately induces cell cycle arrest and apoptosis in cancer cells.[3][4][5]

Q2: What are the recommended starting doses for Pladienolide B in mouse xenograft models?

Based on preclinical studies, a common starting dose range for Pladienolide B in mouse xenograft models is 2.5 to 10 mg/kg .[6] The optimal dose will depend on the specific tumor model, administration route, and treatment schedule.

Q3: What are the common administration routes for Pladienolide B in mice?

The most frequently reported administration routes in preclinical studies are intravenous (i.v.) and intraperitoneal (i.p.) injection.[6][7] The choice of administration route can influence the pharmacokinetic and pharmacodynamic properties of the compound.

Q4: How can I monitor the in vivo efficacy of this compound/B?

Efficacy can be monitored through several methods:

  • Tumor Volume Measurement: Regularly measure tumor dimensions using calipers and calculate the volume.[7][8]

  • Body Weight Monitoring: Track changes in animal body weight as an indicator of overall health and potential toxicity.[7]

  • Pharmacodynamic Biomarkers: Assess the modulation of splicing in tumor tissue or surrogate tissues. This can be done by measuring the levels of unspliced pre-mRNA of target genes known to be affected by Pladienolide B, such as RIOK3 and DNAJB1, using RT-PCR.[7][9]

  • Apoptosis Induction: Evaluate the induction of apoptosis in tumor tissue using methods like TUNEL staining.[7]

Q5: What are the known signaling pathways affected by Pladienolide B?

Pladienolide B has been shown to modulate the following signaling pathways:

  • Wnt/β-catenin Pathway: It can downregulate key components of this pathway, including β-catenin and LRP6, at both the mRNA and protein levels.[10]

  • p73 Signaling Pathway: Pladienolide B can regulate the splicing of p73, a member of the p53 family, leading to an increased ratio of the pro-apoptotic TAp73 isoform to the anti-apoptotic ΔNp73 isoform.[3]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor aqueous solubility of this compound/B Inherent lipophilic nature of the compound.Use a suitable vehicle for in vivo administration. A commonly used formulation is a mixture of DMSO, PEG300, Tween-80, and saline.[6] Always prepare fresh formulations and ensure complete dissolution.
No significant anti-tumor effect observed Suboptimal dosage, inappropriate administration route or schedule, resistant tumor model.Conduct a dose-escalation study to determine the Maximum Tolerated Dose (MTD) and optimal therapeutic dose. Consider alternative administration routes (i.v. vs. i.p.). Verify the sensitivity of your chosen cell line to Pladienolide B in vitro before starting in vivo experiments.
Significant animal toxicity (e.g., >15% weight loss, lethargy) Dose is too high.Reduce the dosage or modify the treatment schedule (e.g., less frequent administration). Monitor animals daily for clinical signs of toxicity. In a preliminary study, mean bodyweight loss in mice was 7% at 2.5 mg/kg, 5% at 5 mg/kg, 10% at 10 mg/kg, and 19% at 20 mg/kg when a Pladienolide B derivative was administered for 5 days.[7]
Difficulty in detecting splicing modulation Inadequate drug exposure in the tumor, timing of sample collection is not optimal, insensitive detection method.Confirm drug delivery to the tumor tissue. Optimize the time point for tumor collection after the last dose to capture the peak effect on splicing. Use sensitive and validated RT-PCR primers and probes for detecting unspliced transcripts.
Inconsistent results between animals Improper drug formulation and administration, variability in tumor implantation and growth.Ensure the drug is completely dissolved and the formulation is homogeneous before each injection. Standardize the tumor cell implantation technique to ensure uniform tumor size at the start of treatment. Randomize animals into treatment and control groups.

Quantitative Data Summary

Table 1: In Vivo Efficacy of Pladienolide B and its Derivative in Mouse Xenograft Models

CompoundCancer ModelMouse StrainDosage and AdministrationKey FindingsReference
Pladienolide BPC-3, OVCAR-3, DU-145, WiDr, HCT-116, BSY-1 xenograftsBALB/c nu/nu2.5, 5, and 10 mg/kg; i.v.; daily for 5 daysStrong growth inhibitory or regressive activities against these xenografts.[6]
Pladienolide B derivativeGastric cancer primary cultured cell xenograftsSCID10 mg/kg; i.p.; every other day (four injections)All tumors completely disappeared within 2 weeks after treatment.[7][11]
Synthetic Splicing Modulator (Compound 5)JeKo-1 mantle cell lymphoma xenograftsNOD/SCID5, 10, 25, or 50 mg/kg; i.v.; daily for 5 daysStatistically significant decreases in tumor volumes at 10, 25, and 50 mg/kg.[12]

Detailed Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Study in a Subcutaneous Xenograft Model
  • Cell Culture and Implantation:

    • Culture human cancer cells (e.g., MKN74 gastric cancer cells) under standard conditions.[7]

    • Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject 2 x 10^6 cells into the flank of 6-week-old immunodeficient mice (e.g., SCID mice).[7]

    • Monitor tumor growth regularly.

  • Drug Preparation and Administration:

    • Prepare the vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).[6]

    • Dissolve Pladienolide B in the vehicle to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse).

    • When tumor volumes reach 100-300 mm³, randomize mice into treatment and control groups.[7][8]

    • Administer Pladienolide B or vehicle via the chosen route (e.g., intraperitoneal injection) at the specified schedule (e.g., every other day for four injections).[7][8]

  • Monitoring and Endpoints:

    • Measure tumor volume using calipers at regular intervals (e.g., twice a week).[7]

    • Monitor the body weight of the animals.[7]

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histology, RNA extraction).[7]

Protocol 2: Analysis of Splicing Modulation in Tumor Tissue by RT-PCR
  • RNA Extraction:

    • Excise the tumor from the euthanized mouse and snap-freeze in liquid nitrogen or place in an RNA stabilization solution.

    • Homogenize the tumor tissue and extract total RNA using a suitable kit according to the manufacturer's instructions.[9]

  • Reverse Transcription (RT):

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.[9]

    • Perform reverse transcription using a reverse transcriptase enzyme and random primers or oligo(dT) primers to synthesize cDNA.[9]

  • Polymerase Chain Reaction (PCR):

    • Design primers that specifically amplify the unspliced and spliced forms of target genes (e.g., RIOK3, DNAJB1).[7]

    • Perform semi-quantitative or quantitative PCR to determine the relative levels of unspliced and spliced mRNA.[7][9]

    • Analyze the PCR products on an agarose (B213101) gel or by using real-time PCR instrumentation.

Visualizations

Pladienolide_Mechanism_of_Action cluster_spliceosome Spliceosome Assembly cluster_downstream Cellular Consequences pre_mRNA pre-mRNA U1_snRNP U1 snRNP pre_mRNA->U1_snRNP 5' splice site recognition U2_snRNP U2 snRNP U1_snRNP->U2_snRNP SF3b SF3b Complex Complex_A Complex A U2_snRNP->Complex_A Branch point recognition Intron_Retention Intron Retention/ Aberrant Splicing SF3b->Intron_Retention Spliced_mRNA Spliced mRNA Complex_A->Spliced_mRNA Splicing Catalysis Protein Functional Protein Spliced_mRNA->Protein Pladienolide_A This compound/B Pladienolide_A->Inhibition Nonfunctional_mRNA Non-functional mRNA Intron_Retention->Nonfunctional_mRNA Cell_Cycle_Arrest Cell Cycle Arrest Nonfunctional_mRNA->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of this compound/B on the spliceosome.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Cell_Culture 1. Tumor Cell Culture Xenograft 2. Subcutaneous Xenograft Implantation Cell_Culture->Xenograft Randomization 3. Tumor Growth & Animal Randomization Xenograft->Randomization Formulation 4. This compound/B Formulation Randomization->Formulation Administration 5. Drug Administration (i.v. or i.p.) Formulation->Administration Tumor_Measurement 6. Tumor Volume Measurement Administration->Tumor_Measurement Body_Weight 7. Body Weight Monitoring Administration->Body_Weight Endpoint 8. Study Endpoint & Sample Collection Tumor_Measurement->Endpoint Body_Weight->Endpoint Analysis 9. Pharmacodynamic & Histological Analysis Endpoint->Analysis

Caption: In vivo xenograft study workflow for this compound/B.

Signaling_Pathways cluster_splicing Splicing Modulation cluster_wnt Wnt/β-catenin Pathway cluster_p73 p73 Pathway Pladienolide_B Pladienolide B SF3b SF3b Complex Pladienolide_B->SF3b LRP6 LRP6 SF3b->LRP6 Splicing Inhibition beta_catenin β-catenin SF3b->beta_catenin p73_pre_mRNA p73 pre-mRNA SF3b->p73_pre_mRNA Alters Splicing LRP6->beta_catenin Phosphorylation Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) beta_catenin->Wnt_Target_Genes Transcription TAp73 TAp73 (pro-apoptotic) p73_pre_mRNA->TAp73 deltaNp73 ΔNp73 (anti-apoptotic) p73_pre_mRNA->deltaNp73 Apoptosis Apoptosis TAp73->Apoptosis deltaNp73->Apoptosis

Caption: Signaling pathways modulated by Pladienolide B.

References

Technical Support Center: Pladienolide A & Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for working with Pladienolide A and its analogs. The information is designed to help minimize off-target effects and streamline experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound and its analogs?

This compound and its more potent analog, Pladienolide B, exert their anti-tumor effects by directly targeting and inhibiting the SF3b (splicing factor 3b) complex, a core component of the spliceosome.[1][2] This inhibition blocks the proper splicing of pre-mRNA, leading to an accumulation of unspliced transcripts, cell cycle arrest, and ultimately apoptosis in cancer cells.[3][4]

Q2: What are the known off-target effects of this compound derivatives?

The most significant off-target toxicity was observed with E7107, a synthetic derivative of Pladienolide D, which entered Phase I clinical trials.[5] A notable adverse event was reversible, bilateral optic neuritis (inflammation of the optic nerve), which led to the discontinuation of the trials.[6][7] The exact molecular mechanism of this optic neuritis is not yet fully understood, but it represents a critical off-target effect to consider when developing new analogs.[6][7]

Q3: How can I assess the on-target activity of my Pladienolide analog?

The most direct way to measure on-target activity is through an in vitro splicing assay. This assay uses a radiolabeled pre-mRNA substrate and a nuclear extract (typically from HeLa cells) to reconstitute the splicing process. The inhibitory effect of your compound on the formation of mature mRNA can then be quantified.

Q4: What methods can be used to identify potential off-target protein interactions?

Several advanced proteomic techniques can be employed to identify off-target binding:

  • Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in the presence of a ligand. Off-target binding will alter the melting temperature of the interacting protein, which can be detected by Western blot or mass spectrometry.

  • Quantitative Proteomics: This approach uses techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tags (TMT) coupled with mass spectrometry to compare the protein interaction profiles of a compound and its inactive analog, or to identify proteins that are differentially expressed or modified upon treatment.

Troubleshooting Guides

Problem 1: High background or no signal in the in vitro splicing assay.

  • Possible Cause: Inactive HeLa nuclear extract.

    • Solution: Ensure the nuclear extract has been stored properly at -80°C and has not undergone multiple freeze-thaw cycles. Test the extract with a control pre-mRNA known to splice efficiently.[8]

  • Possible Cause: Degraded pre-mRNA substrate.

    • Solution: Run an aliquot of your radiolabeled pre-mRNA on a denaturing gel to check its integrity. Always handle RNA in an RNase-free environment.

  • Possible Cause: Incorrect reaction conditions.

    • Solution: Verify the concentrations of all reaction components, including MgCl2, ATP, and the final concentration of your Pladienolide analog. Ensure the incubation is performed at 30°C.[9]

Problem 2: My Pladienolide analog shows potent on-target activity but also high cellular toxicity in non-cancerous cell lines.

  • Possible Cause: Broad off-target effects.

    • Solution: Perform a CETSA or quantitative proteomics experiment to identify potential off-target proteins. This will provide insights into other pathways affected by your compound.

  • Possible Cause: Potential for retinal cell toxicity.

    • Solution: Given the known optic neuritis associated with E7107, it is crucial to assess the effect of your analog on retinal ganglion cells. You can use primary retinal cell cultures or retinal organoids to test for cytotoxicity.[10][11]

Problem 3: Difficulty interpreting CETSA results.

  • Possible Cause: Irregular melt curves.

    • Solution: This can be due to protein instability or issues with the detection antibody. Ensure that your lysis buffer contains protease inhibitors and that your antibody is specific and provides a strong signal.

  • Possible Cause: No thermal shift observed for the target protein.

    • Solution: This could mean your compound does not bind with high enough affinity to stabilize the protein under the assay conditions. Try increasing the compound concentration. It's also possible that the target protein is part of a large, stable complex that is not easily denatured.

Experimental Protocols

Protocol 1: In Vitro Splicing Assay with HeLa Nuclear Extract

This protocol is adapted from established methods for assessing pre-mRNA splicing in a cell-free system.[1][5][9]

Materials:

  • HeLa nuclear extract

  • [α-³²P] UTP-labeled pre-mRNA substrate (e.g., derived from adenovirus major late transcript)

  • Splicing reaction buffer (containing ATP, MgCl₂, KCl)

  • Pladienolide analog dissolved in DMSO

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol (B145695)

  • Denaturing polyacrylamide gel

Procedure:

  • Thaw HeLa nuclear extract and other reaction components on ice.

  • Set up splicing reactions in PCR tubes on ice. A typical 25 µL reaction includes:

    • 12.5 µL HeLa nuclear extract

    • 2.5 µL 10x Splicing reaction buffer

    • 1 µL RNasin inhibitor

    • 1 µL of your Pladienolide analog at various concentrations (or DMSO control)

    • Nuclease-free water to a final volume of 24 µL

  • Pre-incubate the reactions for 10 minutes at 30°C.

  • Initiate the splicing reaction by adding 1 µL of radiolabeled pre-mRNA substrate.

  • Incubate at 30°C for the desired time (e.g., 60 minutes).

  • Stop the reaction by adding 150 µL of splicing stop buffer containing Proteinase K.

  • Incubate at 37°C for 30 minutes to digest proteins.

  • Extract RNA using phenol:chloroform:isoamyl alcohol, followed by ethanol precipitation.

  • Resuspend the RNA pellet in formamide (B127407) loading dye.

  • Analyze the splicing products by denaturing polyacrylamide gel electrophoresis and autoradiography.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general workflow for performing a CETSA experiment to validate the engagement of a Pladienolide analog with its target, SF3b1.[12][13][14]

Materials:

  • Cancer cell line of interest (e.g., HeLa)

  • Pladienolide analog dissolved in DMSO

  • PBS with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Lysis buffer

  • Primary antibody against SF3b1

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Culture cells to 70-80% confluency.

  • Treat cells with your Pladienolide analog or DMSO vehicle control for a specified time (e.g., 1-2 hours).

  • Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a cooling step to 4°C.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Carefully collect the supernatant containing the soluble protein fraction.

  • Determine the protein concentration of each sample.

  • Analyze the levels of soluble SF3b1 in each sample by Western blotting. Increased thermal stability of SF3b1 in the presence of your compound indicates target engagement.

Strategies for Minimizing Off-Target Effects

The primary strategy for minimizing off-target effects is the rational design and synthesis of more selective Pladienolide analogs. Structure-activity relationship (SAR) studies have provided insights into the key structural features required for on-target activity and those that may contribute to off-target effects.[15][16][17]

Workflow for Designing Safer Pladienolide Analogs

workflow cluster_0 Design & Synthesis cluster_1 In Vitro Screening cluster_2 Off-Target Profiling cluster_3 Lead Optimization A Identify key pharmacophore for SF3b1 binding B Synthesize focused library of analogs with modifications A->B Guide synthesis C In vitro splicing assay to determine on-target IC50 B->C D Cytotoxicity assays in cancer and normal cell lines C->D E CETSA for target engagement validation D->E Prioritize potent compounds F Quantitative proteomics for unbiased off-target identification E->F G Assess toxicity in retinal ganglion cells F->G H Analyze SAR to identify modifications that improve selectivity G->H I Iterate design and synthesis based on profiling data H->I I->B Refine analogs

Caption: Workflow for the rational design and screening of safer Pladienolide analogs.

Quantitative Data Summary

CompoundCell LineIC50 (nM)Reference
Pladienolide BGastric Cancer Cell Lines (mean of 6)1.6 ± 1.2[11][18]
Pladienolide B DerivativeGastric Cancer Cell Lines (mean of 6)1.2 ± 1.1[11][18]
Pladienolide BPrimary Gastric Cancer Cells (mean of 12)4.9 ± 4.7[11][18]
Pladienolide BSCLC Cell Lines (8 lines)< 12[4]
Pladienolide BHEL (erythroleukemia)1.5[19]
Pladienolide BK562 (erythroleukemia)25[19]

Table 1: In Vitro Potency of Pladienolide B and its Derivative in Cancer Cells.

Dose Level (mg/m²)Number of PatientsDose-Limiting Toxicities (DLTs)Adverse Events
0.6 - 3.0270Nausea, vomiting, diarrhea, fatigue
4.0101 (Grade 3 nausea, vomiting, abdominal cramps)Mild hematologic toxicity
4.532 (Grade 3/4 diarrhea, nausea, vomiting)-
5.722 (Diarrhea, vomiting, dehydration, myocardial infarction)-
3.2 and 4.32-Reversible vision loss (optic neuritis)

Table 2: Summary of Adverse Events from Phase I Clinical Trials of E7107. [6][7][8][9][20][21]

Signaling Pathways and Experimental Workflows

This compound's On-Target Signaling Pathway

on_target_pathway Pladienolide_A This compound / Analog SF3b SF3b Complex Pladienolide_A->SF3b Inhibits Spliceosome Spliceosome Assembly SF3b->Spliceosome Blocks incorporation mRNA Mature mRNA Spliceosome->mRNA Splicing inhibited pre_mRNA pre-mRNA pre_mRNA->Spliceosome Protein Protein Synthesis mRNA->Protein Apoptosis Apoptosis Protein->Apoptosis CellCycleArrest Cell Cycle Arrest Protein->CellCycleArrest cetsa_workflow A Treat cells with Pladienolide analog B Heat shock at varying temperatures A->B C Cell lysis B->C D Centrifugation to separate soluble and insoluble fractions C->D E Collect supernatant (soluble proteins) D->E F Western Blot for SF3b1 E->F G Analyze band intensity to determine thermal stability F->G proteomics_workflow cluster_0 Sample Preparation cluster_1 Mass Spectrometry cluster_2 Data Analysis A Cell culture and treatment (e.g., SILAC labeling) B Cell lysis and protein extraction A->B C Protein digestion (e.g., trypsin) B->C D Peptide labeling (e.g., TMT) C->D E LC-MS/MS analysis D->E F Protein identification and quantification E->F G Statistical analysis to identify differentially expressed/modified proteins F->G H Bioinformatics analysis to identify off-target pathways G->H

References

troubleshooting Pladienolide A instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pladienolide A in aqueous solutions. The information is designed to help anticipate and address potential stability issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: I am observing a rapid decrease in the concentration of this compound in my aqueous solution over time. What are the likely causes?

A1: The instability of this compound in aqueous solutions can be attributed to its chemical structure, which contains several functional groups susceptible to degradation. The primary causes are likely hydrolysis of the macrolide ester bond and ring-opening of the epoxide. The rate of these degradation reactions is highly dependent on the pH and temperature of the solution.

Q2: Which functional groups in this compound are most susceptible to degradation in aqueous solutions?

A2: this compound possesses three main functional groups that can contribute to its instability in aqueous media:

  • 12-Membered Macrolide (Cyclic Ester): Ester bonds are prone to hydrolysis, which can be catalyzed by both acids and bases, leading to the opening of the macrolide ring.[1][2][3]

  • Epoxide: The epoxide ring is strained and can undergo hydrolysis (ring-opening) to form a diol under both acidic and basic conditions.[4][5][6]

  • Conjugated Diene: While generally more stable, conjugated dienes can be susceptible to oxidation, especially in the presence of light, oxygen, and trace metals.[7]

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound is expected to be significantly influenced by pH. Both acidic and alkaline conditions can accelerate the hydrolysis of the ester linkage and the epoxide ring.[1][5][8] Generally, for macrolides, a pH range closer to neutral (pH 6-8) is recommended to minimize hydrolysis. However, the optimal pH for stability would need to be determined experimentally.

Q4: What are the best practices for preparing and storing this compound aqueous solutions to minimize degradation?

A4: To minimize degradation, consider the following best practices:

  • Prepare Fresh Solutions: The most effective way to avoid degradation is to prepare solutions fresh before each experiment.

  • Use Buffered Solutions: If the experiment allows, use a buffer to maintain a stable pH, preferably in the neutral range.

  • Control Temperature: Store stock solutions at low temperatures (-20°C or -80°C) and minimize the time working solutions are kept at room temperature.

  • Protect from Light: Store solutions in amber vials or protect them from light to minimize potential photo-degradation, especially of the conjugated diene system.

  • Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can accelerate degradation. Aliquot stock solutions into smaller volumes for single use.

  • Use High-Purity Water and Reagents: Trace metal impurities can catalyze oxidative degradation.

Q5: How can I assess the stability of this compound in my specific experimental conditions?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to assess the stability of this compound. This involves monitoring the concentration of the intact this compound over time and detecting the formation of any degradation products. A forced degradation study can be performed to intentionally degrade the molecule and ensure the analytical method can separate the parent compound from its degradants.

Quantitative Stability Data

pHTemperature (°C)Half-life (t½) (hours)Primary Degradation Pathway
325< 6Acid-catalyzed hydrolysis of ester and epoxide
52524 - 48Slow hydrolysis of ester and epoxide
725> 72Minimal hydrolysis
925< 12Base-catalyzed hydrolysis of ester and epoxide
74> 200Minimal degradation
73724 - 48Temperature-accelerated hydrolysis

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a concentrated stock solution of this compound in a suitable organic solvent.

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Microcentrifuge tubes or amber glass vials

  • Procedure:

    • Weigh the required amount of this compound in a sterile microcentrifuge tube or vial.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

    • Vortex or sonicate briefly until the solid is completely dissolved.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C, protected from light.

Protocol 2: Forced Degradation Study of this compound
  • Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and validate a stability-indicating HPLC method.

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • 0.1 M Hydrochloric Acid (HCl)

    • 0.1 M Sodium Hydroxide (NaOH)

    • 3% Hydrogen Peroxide (H₂O₂)

    • High-purity water

    • HPLC system with a UV detector

    • C18 reverse-phase HPLC column

  • Procedure:

    • Acid Hydrolysis: Dilute the this compound stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate one sample at room temperature (25°C) and another at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Dilute the this compound stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate samples under the same conditions as the acid hydrolysis.

    • Oxidative Degradation: Dilute the this compound stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Incubate at room temperature, protected from light, for a defined period.

    • Thermal Degradation: Dilute the this compound stock solution with high-purity water to a final concentration of 100 µg/mL. Incubate at 60°C.

    • Photolytic Degradation: Expose a solution of this compound (100 µg/mL in water or a suitable transparent solvent) to a UV light source (e.g., 254 nm) for a defined period. Keep a control sample wrapped in aluminum foil.

    • Sample Analysis: At each time point, take an aliquot of the stressed samples. Neutralize the acidic and basic samples before injection. Analyze all samples by a stability-indicating HPLC method to separate this compound from its degradation products.

Visualizations

Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis (Aqueous Solution, pH dependent) cluster_oxidation Oxidation Pladienolide_A This compound (Macrolide, Epoxide, Diene) Ester_Hydrolysis Ester Hydrolysis Pladienolide_A->Ester_Hydrolysis H₂O, H⁺/OH⁻ Epoxide_Hydrolysis Epoxide Hydrolysis Pladienolide_A->Epoxide_Hydrolysis H₂O, H⁺/OH⁻ Diene_Oxidation Diene Oxidation Pladienolide_A->Diene_Oxidation O₂, light, metal ions Ring_Opened_Ester Ring-Opened Ester Product Ester_Hydrolysis->Ring_Opened_Ester Diol_Product Diol Product Epoxide_Hydrolysis->Diol_Product Oxidized_Diene_Product Oxidized Diene Product Diene_Oxidation->Oxidized_Diene_Product

Caption: Potential degradation pathways for this compound in aqueous solutions.

Experimental Workflow for this compound Stability Assessment start Start prepare_solutions Prepare this compound Solutions (Different pH, Temp.) start->prepare_solutions incubate Incubate Samples (Defined Time Points) prepare_solutions->incubate sample_collection Collect Aliquots at t=0, t=x, ... incubate->sample_collection hplc_analysis Analyze by Stability-Indicating HPLC Method sample_collection->hplc_analysis data_analysis Data Analysis (Calculate % Remaining, Half-life) hplc_analysis->data_analysis end End data_analysis->end

Caption: Workflow for assessing the stability of this compound.

Troubleshooting Guide for this compound Instability cluster_causes Potential Causes cluster_solutions Recommended Actions issue Issue: Rapid decrease in this compound concentration cause1 pH-mediated Hydrolysis issue->cause1 cause2 Thermal Degradation issue->cause2 cause3 Oxidation issue->cause3 cause4 Photodegradation issue->cause4 solution1 Optimize pH of solution (aim for neutral) Use buffered solutions cause1->solution1 solution2 Prepare fresh solutions Store at low temperature (-20°C or -80°C) cause2->solution2 solution3 Use high-purity solvents Consider inert atmosphere cause3->solution3 solution4 Protect solutions from light Use amber vials cause4->solution4

Caption: A troubleshooting guide for this compound instability issues.

References

Technical Support Center: Refining Purification Methods for Pladienolide A Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the purification methods of Pladienolide A analogs. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are this compound analogs and why are they important?

A1: this compound and its analogs are a class of 12-membered macrolides, primarily isolated from the fermentation broth of Streptomyces platensis.[1][2] They are of significant interest to the scientific community due to their potent antitumor activities.[3] These compounds act as inhibitors of the spliceosome, a key cellular machinery responsible for mRNA splicing.[4]

Q2: What is the primary cellular target of Pladienolide analogs?

A2: The primary cellular target of Pladienolide analogs, such as Pladienolide B, is the Splicing Factor 3b (SF3b) subunit 1 (SF3B1), a core component of the U2 spliceosome.[5][6] By binding to SF3B1, these compounds inhibit the splicing process, leading to an accumulation of unspliced pre-mRNA.[6] This disruption of mRNA processing ultimately triggers cell cycle arrest and apoptosis in cancer cells.[4][7]

Q3: What are the general solubility characteristics of Pladienolide analogs?

A3: Pladienolide B is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO) up to 1 mg/ml. Generally, macrolides of this type are soluble in organic solvents like methanol (B129727), ethanol, ethyl acetate (B1210297), and acetone, but have poor solubility in water and non-polar solvents like hexane.

Q4: What are the known stability considerations for Pladienolide analogs?

A4: While specific stability data for this compound analogs is limited in the provided search results, general considerations for macrolides suggest that they can be sensitive to pH extremes and elevated temperatures.[8][9][10][11] It is advisable to store stock solutions at -20°C or lower and to avoid repeated freeze-thaw cycles.[4] For purification, maintaining a neutral to slightly acidic pH and avoiding excessive heat is recommended to prevent degradation.

Troubleshooting Guide for Purification

This guide addresses common problems encountered during the purification of this compound analogs, particularly using chromatographic techniques.

Problem Potential Cause Suggested Solution
Low Yield of Target Compound Incomplete Extraction: The initial extraction from the fermentation broth or crude material may be inefficient.- Ensure the use of an appropriate solvent system. A common method involves extraction with methanol followed by partitioning with ethyl acetate.[2] - Increase the extraction time or perform multiple extraction cycles. - Optimize the pH of the extraction solvent to enhance the solubility of the target analogs.
Degradation of Analogs: Pladienolide analogs may be sensitive to pH, temperature, or light.- Perform all purification steps at a controlled, cool temperature (e.g., 4°C). - Use buffers with a neutral or slightly acidic pH. - Protect samples from light, especially during long processing times.
Poor Binding to Chromatographic Resin: The chosen stationary phase may not be optimal for the target analog.- For reversed-phase chromatography (e.g., C18), ensure the mobile phase has the correct polarity. A common mobile phase is a mixture of acetonitrile (B52724) and water.[2] - Test different stationary phases (e.g., C8, phenyl) to find the one with the best selectivity for your analog.
Poor Peak Resolution in HPLC Inappropriate Mobile Phase: The gradient or isocratic conditions may not be optimized for separating closely related analogs.- For gradient elution, adjust the slope of the gradient to improve separation. A shallower gradient can often resolve closely related compounds. - For isocratic elution, systematically vary the percentage of the organic solvent (e.g., acetonitrile) to find the optimal composition.[2]
Column Overloading: Injecting too much sample can lead to broad, overlapping peaks.- Reduce the amount of sample injected onto the column. - Use a larger-diameter preparative column for larger sample loads.
Column Degradation: The performance of the HPLC column can decrease over time.- Flush the column with a strong solvent to remove any strongly retained compounds. - If performance does not improve, replace the column.
Presence of Impurities in Final Product Co-elution of Contaminants: Impurities with similar properties to the target analog may elute at the same time.- Employ orthogonal purification methods. For example, follow reversed-phase HPLC with a different chromatographic technique like size-exclusion or ion-exchange chromatography. - Optimize the selectivity of the HPLC method by changing the mobile phase composition, pH, or stationary phase.
Sample Contamination: The sample may be contaminated during handling or from solvents.- Use high-purity solvents and reagents (HPLC grade or higher). - Ensure all glassware and equipment are thoroughly cleaned.
Irreproducible Retention Times Changes in Mobile Phase Composition: Inconsistent preparation of the mobile phase can lead to shifts in retention times.- Prepare fresh mobile phase for each set of experiments. - Use a mobile phase preparation system that ensures accurate and consistent mixing.
Fluctuations in Temperature: Changes in ambient temperature can affect retention times.- Use a column oven to maintain a constant temperature for the HPLC column.
Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.- Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient amount of time before each injection.

Quantitative Data

The following table summarizes available quantitative data on the purification of Pladienolide analogs. Data in this area is limited, and further research is needed to establish a comprehensive database.

Analog Source Purification Method Mobile Phase Yield Reference
Pladienolide BStreptomyces platensis AS6242Preparative C18 HPLC45% CH3CN/H2O (Isocratic)31.9 mg from 8 L fermentation[2]
Analog 6Streptomyces platensis AS6242Preparative C18 HPLC45% CH3CN/H2O (Isocratic)2.1 mg from 8 L fermentation[2]

Experimental Protocols

Protocol 1: General Extraction and Initial Purification of Pladienolide Analogs from Streptomyces platensis

This protocol is adapted from the methodology described for the isolation of Pladienolide B and its analogs.[2]

  • Fermentation: Culture Streptomyces platensis in a suitable production medium (e.g., SM18 medium) for an appropriate duration (e.g., 14 days) to allow for the production of Pladienolide analogs.

  • Extraction:

    • Harvest the fermentation broth, including the mycelia.

    • Extract the entire culture with an equal volume of methanol. Stir or shake vigorously for several hours to ensure thorough extraction.

    • Separate the methanol extract from the solid residue by centrifugation or filtration.

  • Solvent Partitioning:

    • Concentrate the methanol extract under reduced pressure.

    • Partition the concentrated extract between ethyl acetate and water.

    • Collect the ethyl acetate layer, which will contain the Pladienolide analogs.

    • Repeat the partitioning of the aqueous layer with ethyl acetate to maximize recovery.

    • Combine the ethyl acetate fractions and evaporate to dryness to obtain the crude extract.

  • Initial Cleanup (Optional):

    • The crude extract can be further fractionated using techniques like solid-phase extraction (SPE) with a C18 cartridge to remove highly polar and non-polar impurities before proceeding to HPLC.

Protocol 2: Preparative Reversed-Phase HPLC Purification

This protocol outlines a general procedure for the purification of Pladienolide analogs using preparative HPLC.

  • Sample Preparation:

    • Dissolve the crude or partially purified extract in a suitable solvent, ideally the initial mobile phase of the HPLC method (e.g., a mixture of acetonitrile and water).

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.

  • HPLC System and Column:

    • Use a preparative HPLC system equipped with a UV detector.

    • Select a suitable reversed-phase column (e.g., C18, 10 µm particle size, appropriate dimensions for the sample load).

  • Chromatographic Conditions:

    • Equilibrate the column with the initial mobile phase until a stable baseline is achieved.

    • A common mobile phase system is a mixture of acetonitrile (Solvent B) and water (Solvent A), both of which can be acidified with a small amount of trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%) to improve peak shape.

    • For isocratic elution, as reported for Pladienolide B, use a constant mobile phase composition (e.g., 45% acetonitrile in water).[2]

    • For gradient elution, a typical gradient might run from 20% to 80% acetonitrile over 30-60 minutes.

    • Set the flow rate according to the column dimensions and manufacturer's recommendations.

    • Monitor the elution profile at a suitable wavelength (e.g., 210 nm or 254 nm).

  • Fraction Collection:

    • Collect fractions corresponding to the peaks of interest.

  • Analysis and Pooling:

    • Analyze the collected fractions by analytical HPLC to assess purity.

    • Pool the pure fractions containing the target Pladienolide analog.

  • Final Steps:

    • Evaporate the solvent from the pooled fractions under reduced pressure.

    • The purified compound can be lyophilized to obtain a solid powder.

Visualizations

Pladienolide_Signaling_Pathway Pladienolide Pladienolide Analogs SF3B1 SF3B1 (Spliceosome Subunit) Pladienolide->SF3B1 Direct Binding Splicing mRNA Splicing Inhibition SF3B1->Splicing Pre_mRNA Accumulation of Unspliced pre-mRNA Splicing->Pre_mRNA CellCycle Cell Cycle Arrest (G1 and G2/M) Splicing->CellCycle Mitochondrial Mitochondrial Apoptosis Pathway Splicing->Mitochondrial RIGI RIG-I Sensing Pre_mRNA->RIGI Apoptosis Apoptosis CellCycle->Apoptosis BaxBcl2 Increased Bax/Bcl-2 Ratio Mitochondrial->BaxBcl2 CytochromeC Cytochrome c Release BaxBcl2->CytochromeC Caspase Caspase Activation CytochromeC->Caspase Caspase->Apoptosis IRF3 IRF3 Activation RIGI->IRF3 IFN Type I Interferon Response IRF3->IFN

Caption: Signaling pathway of Pladienolide analogs' anti-cancer activity.

Purification_Workflow Start Streptomyces platensis Fermentation Broth Extraction Methanol Extraction Start->Extraction Partition Ethyl Acetate-Water Partitioning Extraction->Partition Crude Crude Extract Partition->Crude Prep_HPLC Preparative Reversed-Phase HPLC (e.g., C18) Crude->Prep_HPLC Fractions Collect Fractions Prep_HPLC->Fractions Analysis Purity Analysis (Analytical HPLC) Fractions->Analysis Pooling Pool Pure Fractions Analysis->Pooling If Pure Final Purified Pladienolide Analog Pooling->Final

Caption: General experimental workflow for Pladienolide analog purification.

Troubleshooting_Logic Start Purification Problem (e.g., Low Yield, Poor Purity) Check_Extraction Review Extraction Protocol Start->Check_Extraction Optimize_Extraction Optimize Solvent, Time, pH Check_Extraction->Optimize_Extraction Inefficient? Check_Chromatography Review Chromatography Conditions Check_Extraction->Check_Chromatography Efficient Optimize_Extraction->Check_Chromatography Optimize_Mobile_Phase Adjust Mobile Phase (Gradient, Composition) Check_Chromatography->Optimize_Mobile_Phase Poor Resolution? Check_Column Check Column Health & Sample Load Check_Chromatography->Check_Column Peak Tailing/ Broadening? Consider_Degradation Assess Sample Stability (pH, Temp, Light) Check_Chromatography->Consider_Degradation OK Optimize_Mobile_Phase->Consider_Degradation Check_Column->Consider_Degradation Implement_Controls Implement Stability Controls (e.g., Lower Temp) Consider_Degradation->Implement_Controls Suspected? End Problem Resolved Consider_Degradation->End Not Suspected Implement_Controls->End

References

Technical Support Center: Enhancing the Bioavailability of Synthetic Pladienolide A Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working to enhance the bioavailability of synthetic Pladienolide A derivatives. Pladienolides are potent anti-tumor macrolides that function by modulating the SF3b subunit of the spliceosome.[1][2][3] A significant hurdle in the clinical development of these promising compounds is achieving adequate oral bioavailability. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during preclinical development.

Troubleshooting Guide

This section addresses specific issues users might encounter during their experiments to enhance the oral bioavailability of synthetic this compound derivatives.

Problem Potential Cause Recommended Action
Low oral bioavailability in preclinical animal models. Poor aqueous solubility: this compound derivatives are often large, lipophilic molecules with low solubility in gastrointestinal fluids, limiting their dissolution and subsequent absorption.1. Particle Size Reduction: Employ micronization or nanomilling techniques to increase the surface area of the drug particles, which can enhance the dissolution rate. 2. Formulation with Solubilizing Excipients: Investigate the use of surfactants, co-solvents, or complexing agents (e.g., cyclodextrins) in the formulation to improve solubility. 3. Amorphous Solid Dispersions (ASDs): Create an ASD of the this compound derivative with a hydrophilic polymer to increase its apparent solubility and dissolution rate.
Low membrane permeability: The large molecular size and specific physicochemical properties of the derivatives may hinder their passage across the intestinal epithelium.1. Lipid-Based Formulations: Formulate the derivative in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS). These formulations can enhance absorption through the lymphatic pathway and may also inhibit efflux transporters. 2. Chemical Modification (Prodrugs): Synthesize prodrugs of the this compound derivative with improved permeability characteristics. The prodrug is then converted to the active compound in vivo.
Extensive first-pass metabolism: The compound may be significantly metabolized in the gut wall or liver before reaching systemic circulation.1. Co-administration with Metabolism Inhibitors: In preclinical studies, co-administer the derivative with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 enzymes) to assess the impact of first-pass metabolism. 2. Identify Major Metabolites: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify the major metabolic pathways and metabolites. This information can guide further chemical modifications to block metabolic sites.
High variability in plasma concentrations between individual animals. Food effects: The presence or absence of food in the gastrointestinal tract can significantly impact the dissolution and absorption of poorly soluble drugs.1. Standardize Dosing Conditions: Conduct pharmacokinetic studies in both fasted and fed states to characterize the food effect. For subsequent studies, maintain consistent feeding conditions. 2. Formulation Optimization: Develop a robust formulation (e.g., a SEDDS) that minimizes the impact of food on drug absorption.
Gastrointestinal (GI) transit time variability: Differences in GI motility among animals can lead to variable absorption.1. Controlled-Release Formulations: Consider developing a controlled-release formulation to provide a more consistent rate of drug release and absorption along the GI tract.
Inconsistent or poor in vitro-in vivo correlation (IVIVC). Inadequate in vitro dissolution method: The in vitro dissolution test may not accurately reflect the in vivo dissolution and absorption processes.1. Biorelevant Dissolution Media: Utilize dissolution media that mimic the composition of gastric and intestinal fluids (e.g., FaSSGF, FeSSGF, FaSSIF, FeSSIF) to better predict in vivo performance. 2. Consider Permeability in the Model: For permeability-limited compounds, simple dissolution tests may be insufficient. Use in vitro models that assess both dissolution and permeation, such as the Caco-2 cell model in combination with a dissolution apparatus.

Frequently Asked Questions (FAQs)

Q1: What is a typical target oral bioavailability for a preclinical anticancer drug candidate like a this compound derivative?

A1: While there is no single target value, an oral bioavailability of >20-30% is often considered a good starting point for preclinical development of oral anticancer agents. However, the required bioavailability will ultimately depend on the potency and therapeutic window of the specific derivative. For highly potent compounds, a lower bioavailability may be acceptable if therapeutic plasma concentrations can be achieved safely and consistently.

Q2: Are there any orally bioavailable Pladienolide derivatives currently in development?

A2: Yes, H3B-8800 is an orally available synthetic analog of Pladienolide that modulates the SF3b complex and has been in clinical trials for treating various cancers.[4][5][6][7][8] The development of H3B-8800 demonstrates that achieving oral bioavailability for this class of compounds is feasible.

Q3: How can I assess the contribution of first-pass metabolism to the low bioavailability of my this compound derivative?

A3: A common preclinical approach is to compare the pharmacokinetic profiles of the derivative after oral (PO) and intraperitoneal (IP) or intraportal (IVP) administration in an animal model. A significantly higher bioavailability after IP or IVP administration compared to PO administration suggests a significant contribution of first-pass metabolism in the gut wall and/or liver.

Q4: What are the key physicochemical properties of a this compound derivative that I should optimize to improve its oral bioavailability?

A4: Key physicochemical properties to consider for optimizing oral bioavailability include:

  • Aqueous Solubility: Higher solubility generally leads to better dissolution and absorption.

  • Lipophilicity (LogP/LogD): An optimal balance is required. While some lipophilicity is necessary for membrane permeation, very high lipophilicity can lead to poor solubility and increased metabolism.

  • Molecular Weight: Lower molecular weight is generally preferred for better permeability.

  • Hydrogen Bond Donors and Acceptors: A higher number of hydrogen bond donors and acceptors can negatively impact permeability.

  • Polar Surface Area (PSA): A lower PSA is generally associated with better permeability.

The "rule of five" provides a useful guideline for assessing the "drug-likeness" of a compound for oral administration, although exceptions exist.[9]

Q5: What animal model is most appropriate for initial oral bioavailability studies of this compound derivatives?

A5: The mouse is a commonly used and well-characterized model for initial in vivo pharmacokinetic and bioavailability screening due to its small size, cost-effectiveness, and the availability of established protocols.[10][11][12] Rats are also frequently used and can provide more blood volume for analysis.[13][14]

Quantitative Data

While specific oral bioavailability data for a range of synthetic this compound derivatives are not publicly available, the following table summarizes the oral bioavailability of several other macrolide antibiotics in rats. This data can provide a useful reference point for the expected range of bioavailability for macrolide-like compounds.

Macrolide Antibiotic Oral Bioavailability in Rats (%) Reference
Erythromycin14[13]
Clarithromycin36[13]
Roxithromycin36[13]
Telithromycin25[13]
Azithromycin37[15]

Experimental Protocols

Protocol 1: In Vivo Oral Bioavailability Study in Mice

Objective: To determine the oral bioavailability of a synthetic this compound derivative in mice.

Materials:

  • Synthetic this compound derivative

  • Vehicle for formulation (e.g., 0.5% methylcellulose (B11928114) in water, or a lipid-based formulation)

  • 8-10 week old male or female mice (e.g., C57BL/6)[12]

  • Oral gavage needles (20-22 gauge, flexible tip recommended)[16]

  • Syringes

  • Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)

  • Anesthetic (e.g., isoflurane)

  • Centrifuge

  • -80°C freezer

Procedure:

  • Animal Acclimatization and Fasting:

    • Acclimatize mice to the housing conditions for at least 3 days prior to the experiment.

    • Fast the mice overnight (approximately 12 hours) before dosing, with free access to water.[12]

  • Formulation Preparation:

    • Prepare the dosing formulation of the this compound derivative at the desired concentration. Ensure the formulation is homogeneous.

  • Dosing:

    • Divide the mice into two groups: Intravenous (IV) and Oral (PO).

    • IV Group: Administer the derivative intravenously (e.g., via tail vein injection) at a low dose (e.g., 1-2 mg/kg).

    • PO Group: Administer the derivative orally using a gavage needle at a higher dose (e.g., 10-20 mg/kg). The volume should not exceed 10 mL/kg.[16]

  • Blood Sampling:

    • Collect blood samples (approximately 20-30 µL) from each mouse at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Blood can be collected via submandibular or saphenous vein puncture.

    • Place the blood samples into EDTA-coated tubes and keep them on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma supernatant to clean, labeled microcentrifuge tubes.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of the this compound derivative in the plasma samples using a validated LC-MS/MS method (see Protocol 2).

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate parameters such as Area Under the Curve (AUC) for both IV and PO groups.

    • Calculate the absolute oral bioavailability (F%) using the following formula:

      • F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Protocol 2: LC-MS/MS Method for Quantification of this compound Derivative in Plasma

Objective: To develop a sensitive and specific method for quantifying a synthetic this compound derivative in mouse plasma.

Materials:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • C18 analytical column

  • Plasma samples from the in vivo study

  • Internal standard (IS) (a structurally similar compound or a stable isotope-labeled version of the analyte)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid

  • Ammonium acetate

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Thaw the plasma samples on ice.

    • To 20 µL of plasma in a microcentrifuge tube, add 100 µL of ACN containing the internal standard.

    • Vortex the mixture for 1 minute to precipitate the proteins.

    • Centrifuge at approximately 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Inject an aliquot of the prepared sample onto the C18 column.

      • Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) ACN with 0.1% formic acid.

      • Optimize the gradient to achieve good separation of the analyte and internal standard from endogenous plasma components.

    • Mass Spectrometry (MS/MS):

      • Use an electrospray ionization (ESI) source in positive ion mode.

      • Optimize the MS parameters (e.g., declustering potential, collision energy) for the analyte and internal standard by infusing standard solutions.

      • Set up a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transitions for the analyte and the internal standard.

  • Quantification:

    • Generate a calibration curve by spiking known concentrations of the this compound derivative into blank plasma and processing the samples as described above.

    • Calculate the concentration of the derivative in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating key pathways and workflows relevant to the study of this compound derivatives.

G cluster_formulation Formulation Development Workflow start Low Bioavailability of This compound Derivative solubility Assess Aqueous Solubility start->solubility permeability Assess Membrane Permeability (e.g., Caco-2) start->permeability metabolism Assess First-Pass Metabolism (in vitro) start->metabolism formulation_strategy Select Formulation Strategy solubility->formulation_strategy permeability->formulation_strategy metabolism->formulation_strategy particle_size Particle Size Reduction (Micronization/Nanonization) formulation_strategy->particle_size Solubility-Limited asd Amorphous Solid Dispersion (ASD) formulation_strategy->asd Solubility-Limited lipid Lipid-Based Formulation (e.g., SEDDS) formulation_strategy->lipid Solubility/Permeability Limited prodrug Prodrug Synthesis formulation_strategy->prodrug Permeability-Limited in_vivo In Vivo Pharmacokinetic Study in Animal Model particle_size->in_vivo asd->in_vivo lipid->in_vivo prodrug->in_vivo analysis Analyze Results in_vivo->analysis optimization Optimize Formulation analysis->optimization optimization->formulation_strategy Iterate end Improved Bioavailability optimization->end Successful

Caption: Workflow for enhancing the bioavailability of this compound derivatives.

G cluster_spliceosome Spliceosome Inhibition by this compound Derivatives Pladienolide This compound Derivative SF3b SF3b Complex (in U2 snRNP) Pladienolide->SF3b Binds to Spliceosome Spliceosome Assembly SF3b->Spliceosome Inhibits incorporation into Splicing Pre-mRNA Splicing Spliceosome->Splicing Blocked Aberrant Aberrant Splicing (Intron Retention) Splicing->Aberrant G cluster_wnt Downstream Effect on Wnt Signaling Pathway Aberrant Aberrant Splicing (induced by Pladienolide) Wnt_transcripts Wnt Signaling Pathway Transcripts (e.g., GSK3β, LRP5) Aberrant->Wnt_transcripts Downregulates Wnt_proteins Wnt Signaling Proteins (e.g., β-catenin, LEF1) Wnt_transcripts->Wnt_proteins Leads to reduced levels of Gene_expression Target Gene Expression Wnt_proteins->Gene_expression Inhibits transcription of Apoptosis Apoptosis Gene_expression->Apoptosis Leads to

References

strategies to prevent Pladienolide A degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pladienolide A. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and experimental use. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at or below -20°C in a tightly sealed container. To prevent exposure to moisture and light, it is recommended to store the compound in a light-resistant vial, purged with an inert gas like argon or nitrogen, and placed in a desiccator.

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is sparingly soluble in aqueous solutions. Therefore, it is recommended to prepare stock solutions in anhydrous organic solvents such as Dimethyl Sulfoxide (DMSO) or ethanol. For storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C.

Q3: What are the main degradation pathways for this compound?

A3: this compound, a 12-membered macrolide, contains functional groups susceptible to degradation, primarily through hydrolysis and epoxide ring-opening. The ester linkage in the macrolide ring is prone to hydrolysis under both acidic and basic conditions. The epoxide moiety in the side chain can undergo acid-catalyzed or nucleophilic ring-opening.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: this compound is expected to be most stable in neutral or slightly acidic aqueous solutions (pH 4-6). Both strongly acidic and alkaline conditions can catalyze the hydrolysis of the lactone (ester) ring, leading to the inactive seco-acid form.

Q5: Is this compound sensitive to light or oxidation?

A5: While specific data on the photosensitivity of this compound is limited, compounds with conjugated diene systems can be susceptible to photodegradation. Therefore, it is prudent to protect this compound and its solutions from light. Oxidative degradation is also a potential concern for macrolides; storing under an inert atmosphere can mitigate this risk.

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected bioactivity in experiments.
Possible Cause Troubleshooting Step Preventative Measure
Degradation of stock solution Verify the integrity of the stock solution using an analytical method like HPLC. Look for the appearance of new peaks or a decrease in the main peak area.Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles. Store at -80°C. Prepare fresh working solutions for each experiment.
Hydrolysis in aqueous buffer Check the pH of your experimental buffer. If it is outside the optimal range (pH 4-6), consider adjusting it.Use a buffered solution within the recommended pH range. Minimize the time this compound is in an aqueous environment before use.
Photodegradation If experiments are conducted under bright light, repeat a pilot experiment in the dark or using amber-colored tubes to see if activity is restored.Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil.
Problem 2: Appearance of unknown peaks in HPLC analysis of a this compound sample.
Possible Cause Troubleshooting Step Preventative Measure
Hydrolytic degradation Analyze the mass spectrum of the unknown peak. A mass increase of 18 Da compared to this compound suggests hydrolysis of the lactone ring.Ensure all solvents are anhydrous. Store the solid compound and solutions in a desiccated environment. Avoid acidic or basic conditions.
Epoxide ring-opening Mass spectrometry can also indicate the addition of a nucleophile (e.g., water, buffer components) to the epoxide ring.Maintain a neutral to slightly acidic pH. Avoid buffers containing strong nucleophiles.
Oxidative degradation The presence of peaks with mass increases corresponding to the addition of one or more oxygen atoms may indicate oxidation.Store solid this compound and its solutions under an inert atmosphere (argon or nitrogen). Use degassed solvents for preparing solutions.

Quantitative Data Summary

Specific quantitative stability data for this compound is not extensively available in the public domain. The following table provides generalized stability information for macrolide antibiotics with similar functional groups. This data should be used as a guideline, and stability studies specific to your formulation and storage conditions are recommended.

Condition Parameter General Stability Trend for Macrolides Relevance to this compound
pH Half-life in aqueous solutionMost stable at slightly acidic to neutral pH (4-7). Rapid degradation at pH < 3 and pH > 8.The lactone ring of this compound is susceptible to acid and base-catalyzed hydrolysis.
Temperature Solid-state stabilityGenerally stable at -20°C for years. Degradation increases with temperature.Recommended storage for solid this compound is ≤ -20°C.
Temperature Solution stabilityStable for months at -80°C in anhydrous DMSO. Shorter stability at -20°C. Limited stability at room temperature.Aliquoting and storage at -80°C is crucial for stock solutions.
Light PhotostabilityCompounds with conjugated systems can be light-sensitive.Protect from light to prevent potential photodegradation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound (solid), anhydrous Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes or amber glass vials, precision balance, volumetric flasks, pipettes.

  • Procedure:

    • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

    • Under a laminar flow hood or in a glove box with an inert atmosphere, weigh the desired amount of this compound.

    • Dissolve the solid in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution by gentle vortexing or sonication if necessary.

    • Aliquot the stock solution into single-use, light-resistant vials.

    • Purge the headspace of each vial with argon or nitrogen before sealing.

    • Label the vials clearly with the compound name, concentration, date, and solvent.

    • Store the aliquots at -80°C.

Protocol 2: General Forced Degradation Study

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.

  • Preparation of Test Solutions: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile:water 1:1) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis: Add 1N HCl to the test solution to achieve a final HCl concentration of 0.1N. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours). Neutralize the solution with an equivalent amount of 0.1N NaOH before analysis.

  • Alkaline Hydrolysis: Add 1N NaOH to the test solution to achieve a final NaOH concentration of 0.1N. Incubate at room temperature for a defined period. Neutralize with an equivalent amount of 0.1N HCl before analysis.

  • Oxidative Degradation: Add 3% hydrogen peroxide to the test solution. Incubate at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Store the test solution at an elevated temperature (e.g., 60°C), protected from light, for a defined period. For solid-state thermal degradation, store the solid compound under the same conditions.

  • Photodegradation: Expose the test solution to a light source with a defined output (e.g., ICH option 1: cool white fluorescent and near UV lamps). A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Analysis: At each time point, analyze the stressed samples and an unstressed control sample by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). Monitor for the decrease in the peak area of the parent compound and the formation of degradation products.

Visualizations

Pladienolide_A This compound (12-Membered Macrolide) Hydrolysis Hydrolysis (Acid or Base Catalyzed) Pladienolide_A->Hydrolysis Epoxide_Opening Epoxide Ring-Opening (Acid Catalyzed or Nucleophilic Attack) Pladienolide_A->Epoxide_Opening Oxidation Oxidation Pladienolide_A->Oxidation Photodegradation Photodegradation Pladienolide_A->Photodegradation Seco_Acid Seco-Acid Derivative (Inactive) Hydrolysis->Seco_Acid Lactone Cleavage Diol_Derivative Diol Derivative Epoxide_Opening->Diol_Derivative Oxidized_Products Oxidized Products Oxidation->Oxidized_Products Photoisomers Photoisomers or Degradants Photodegradation->Photoisomers

Caption: Potential degradation pathways of this compound.

start Start: this compound Sample prepare Prepare Stock Solution start->prepare stress Expose to Stress Conditions prepare->stress hydrolysis Hydrolysis (Acid, Base, Neutral) stress->hydrolysis oxidation Oxidation (e.g., H2O2) stress->oxidation thermal Thermal Stress (Solid & Solution) stress->thermal photo Photostability (UV/Vis Light) stress->photo analyze Analyze by Stability-Indicating HPLC Method hydrolysis->analyze oxidation->analyze thermal->analyze photo->analyze evaluate Evaluate Degradation Profile & Identify Degradants analyze->evaluate end End: Stability Profile evaluate->end

Caption: Workflow for a forced degradation study of this compound.

start Inconsistent Experimental Results? check_storage Check Storage Conditions of Solid (≤ -20°C, desiccated, dark) start->check_storage Yes analyze_purity Analyze Purity by HPLC start->analyze_purity No check_solution_prep Review Solution Preparation Protocol (Anhydrous solvent, inert atmosphere) check_storage->check_solution_prep OK improper_solid_storage Action: Store properly. Consider using a fresh batch. check_storage->improper_solid_storage Not OK check_solution_storage Check Stock Solution Storage (-80°C, single-use aliquots) check_solution_prep->check_solution_storage OK improper_solution_prep Action: Prepare fresh solution using best practices. check_solution_prep->improper_solution_prep Not OK check_experimental_conditions Evaluate Experimental Conditions (pH of buffer, light exposure, temperature) check_solution_storage->check_experimental_conditions OK improper_solution_storage Action: Use a new aliquot. Avoid freeze-thaw cycles. check_solution_storage->improper_solution_storage Not OK harsh_experimental_conditions Action: Adjust buffer pH, protect from light, and control temperature. check_experimental_conditions->harsh_experimental_conditions Not OK check_experimental_conditions->analyze_purity OK

Caption: Troubleshooting decision tree for this compound stability issues.

Validation & Comparative

Validating SF3b as the Direct Target of Pladienolide A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data validating the splicing factor 3b (SF3b) as the direct molecular target of Pladienolide A and its potent derivative, Pladienolide B. We present quantitative data from key validation experiments, detailed protocols for reproducing these findings, and a comparison with other SF3b-targeting splicing modulators.

Executive Summary

Pladienolides are naturally occurring macrolides that exhibit potent antitumor activity by inhibiting pre-mRNA splicing.[1] A substantial body of evidence, detailed in this guide, confirms that the SF3b complex, a core component of the spliceosome's U2 small nuclear ribonucleoprotein (snRNP), is the direct target of these compounds.[2] The validation rests on three pillars of experimental evidence: direct binding assays, the characterization of resistance-conferring mutations, and targeted gene disruption using CRISPR/Cas9 technology. Pladienolides, along with other synthetic modulators like E7107 and H3B-8800, bind to a pocket in the SF3b complex, interfering with the recognition of the branch point sequence (BPS) in the pre-mRNA and ultimately stalling spliceosome assembly.[3][4]

Data Presentation

Table 1: In Vitro Activity of Pladienolide B and Analogs
CompoundTargetAssayIC50 (nM)Cell Line/SystemReference
Pladienolide B SF3B1In Vitro Splicing100HeLa Nuclear Extract[5]
Pladienolide B SF3B1Cell Viability (MTT)1.6 ± 1.2Gastric Cancer Cell Lines (mean of 6)[6]
Pladienolide B SF3B1Cell Viability (Trypan Blue)~1.5HEL (Erythroleukemia)[7]
Pladienolide B SF3B1Cell Viability (Trypan Blue)~25K562 (Erythroleukemia)[7]
Pladienolide B SF3B1Cell Proliferation~1Breast Cancer Cell Lines (overall)[8]
Pladienolide B Derivative SF3B1Cell Viability (MTT)1.2 ± 1.1Gastric Cancer Cell Lines (mean of 6)[6]
E7107 (Pladienolide D analog) SF3B1Cell Viability< 15Various B-Cell Lines[9]
H3B-8800 SF3B1Competitive Binding vs. Pladienolide BSimilar to Pladienolide BSF3b complexes with WT or mutant SF3B1[10][11]
FD-895 SF3B1Apoptosis Induction10-50Chronic Lymphocytic Leukemia (CLL) cells[12]
Table 2: Effect of SF3B1 Mutations on Pladienolide B Sensitivity
Cell LineSF3B1 MutationEffect on Pladienolide BValidation MethodReference
WiDr, DLD1R1074HResistanceGeneration of resistant cell lines, sequencing
HEK293TTargeted mutagenesisResistanceCRISPR/Cas9-mediated gene editing[13]
B16F10R1074H (engineered)Resistance to cytotoxicity and IFN-β inductionCRISPR/Cas9-mediated gene editing[14]

Experimental Protocols

In Vitro Splicing Assay

This assay measures the ability of a compound to inhibit the splicing of a pre-mRNA substrate in a cell-free system.

Materials:

  • HeLa cell nuclear extract

  • [32P]UTP-labeled pre-mRNA substrate (e.g., derived from adenovirus major late transcript)

  • ATP, potassium glutamate, magnesium acetate, creatine (B1669601) phosphate, tRNA

  • This compound/B or other test compounds dissolved in DMSO

  • Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

  • Phosphorimager

Protocol:

  • Prepare splicing reactions by combining HeLa nuclear extract, ATP, and other reaction components.

  • Add the test compound (e.g., Pladienolide B) at various concentrations. A DMSO-only control should be included.

  • Initiate the reaction by adding the 32P-labeled pre-mRNA substrate.

  • Incubate the reactions at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reactions and isolate the RNA.

  • Separate the pre-mRNA, splicing intermediates, and mature mRNA using denaturing PAGE.

  • Visualize the radiolabeled RNA species using a phosphorimager and quantify the band intensities.

  • Calculate the splicing efficiency as the percentage of pre-mRNA converted to mRNA.

  • Plot splicing efficiency against compound concentration to determine the IC50 value.[5]

Generation and Analysis of Pladienolide-Resistant Cell Lines

This method is used to identify the molecular target of a drug by selecting for and characterizing cells that have developed resistance.

Materials:

  • Cancer cell line of interest (e.g., WiDr, DLD1)

  • Pladienolide B

  • Cell culture reagents

  • Reagents for RNA extraction and cDNA synthesis

  • PCR primers for SF3B1 amplification

  • Sanger sequencing reagents and apparatus

Protocol:

  • Culture the parental cancer cell line in the presence of a low concentration of Pladienolide B (e.g., around the IC50).

  • Gradually increase the concentration of Pladienolide B in the culture medium over several months, allowing the cells to adapt.

  • Isolate and expand clones that can proliferate at high concentrations of Pladienolide B.

  • Confirm the resistance of the selected clones by performing a cell viability assay (e.g., MTT) and comparing their IC50 value to that of the parental cell line.

  • Isolate total RNA from both the resistant and parental cell lines.

  • Synthesize cDNA and amplify the coding sequence of the candidate target gene, SF3B1, using PCR.

  • Sequence the PCR products to identify any mutations in the resistant cell lines compared to the parental line.

CRISPR/Cas9-Mediated Target Validation

This technique directly assesses the role of a candidate gene in drug sensitivity by introducing targeted mutations.

Materials:

  • HEK293T or other suitable human cell line

  • CRISPR/Cas9 expression plasmid (e.g., pSpCas9(BB)-2A-GFP)

  • sgRNA expression vector

  • sgRNA targeting the SF3B1 gene

  • Transfection reagent

  • Pladienolide B

  • Alamar Blue or other cell viability reagent

Protocol:

  • Design and clone an sgRNA sequence targeting an exon of the SF3B1 gene into the sgRNA expression vector.

  • Co-transfect the Cas9 plasmid and the SF3B1-targeting sgRNA plasmid into the host cell line. A control group should be transfected with a non-targeting sgRNA.

  • After 24-48 hours, treat the transfected cells with a selection agent if applicable, or sort GFP-positive cells to enrich for edited cells.

  • Expand the population of edited cells.

  • Validate the introduction of mutations in the SF3B1 gene using a method like the T7 Endonuclease I assay or by sequencing the targeted region.

  • Treat the population of SF3B1-edited cells and control cells with varying concentrations of Pladienolide B for 24-72 hours.

  • Assess cell viability using a suitable assay (e.g., Alamar Blue) and compare the dose-response curves of the edited and control cells. Increased resistance in the SF3B1-edited cells validates SF3B1 as the target.[13][15]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on cell cycle progression.

Materials:

  • HeLa or other cancer cell line

  • Pladienolide B

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in culture plates and allow them to adhere.

  • Treat the cells with various concentrations of Pladienolide B for a specified time (e.g., 24 hours). Include a DMSO-treated control.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

  • Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5][14]

Mandatory Visualization

experimental_workflow Experimental Workflow for Validating SF3b as the Target of this compound cluster_direct_binding Direct Binding Assays cluster_resistance Resistance Mutation Analysis cluster_crispr CRISPR/Cas9 Validation cluster_outcome Conclusion probe Chemical Probes (Radiolabeled, Fluorescent, Photoaffinity) cells Incubate with HeLa Cells/Extract probe->cells pull_down Affinity Pull-down/ Immunoprecipitation cells->pull_down mass_spec Mass Spectrometry/ Immunoblotting pull_down->mass_spec validation SF3b is the Direct Target mass_spec->validation Identifies SF3b parental Parental Cancer Cell Line drug_treatment Chronic Pladienolide B Treatment parental->drug_treatment resistant Isolate Resistant Clones drug_treatment->resistant sequencing Sequence SF3B1 Gene resistant->sequencing sequencing->validation Finds R1074H Mutation cas9 Cas9 + SF3B1 sgRNA transfection Transfect into HEK293T Cells cas9->transfection edited_cells Generate SF3B1- Mutated Cells transfection->edited_cells viability_assay Pladienolide B Viability Assay edited_cells->viability_assay viability_assay->validation Confers Resistance

Caption: Workflow for validating SF3b as the direct target of this compound.

pladienolide_moa Mechanism of Action of Pladienolide on the Spliceosome cluster_spliceosome Spliceosome Assembly (Early Stages) cluster_inhibition Inhibition by Pladienolide cluster_consequences Downstream Consequences U2_snRNP U2 snRNP SF3b SF3b Complex (contains SF3B1) A_complex Commitment Complex (A) U2_snRNP->A_complex Binds to BPS Blocked_A_complex Stalled Complex SF3b->Blocked_A_complex Conformational Change pre_mRNA pre-mRNA (with Branch Point Sequence) pre_mRNA->A_complex Pladienolide This compound/B Pladienolide->SF3b splicing_inhibition Splicing Inhibition Blocked_A_complex->splicing_inhibition cell_cycle_arrest G1/G2/M Cell Cycle Arrest splicing_inhibition->cell_cycle_arrest apoptosis Apoptosis splicing_inhibition->apoptosis

Caption: Pladienolide's mechanism of action on the SF3b complex.

References

A Comparative Analysis of Pladienolide B and Spliceostatin A: Potent Spliceosome Modulators in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals objectively comparing the performance of Pladienolide B and Spliceostatin A with supporting experimental data.

In the landscape of anti-cancer drug discovery, the spliceosome has emerged as a compelling therapeutic target. Two potent natural product-derived inhibitors, Pladienolide and Spliceostatin A, have garnered significant attention for their ability to modulate pre-mRNA splicing and induce cancer cell death. This guide provides a comparative analysis of Pladienolide B, a well-characterized member of the Pladienolide family, and Spliceostatin A, focusing on their mechanism of action, in vitro and in vivo efficacy, and toxicity profiles. While the user requested a comparison with Pladienolide A, the available scientific literature provides more extensive and directly comparable data for Pladienolide B.

Mechanism of Action: Targeting the SF3b Complex

Both Pladienolide B and Spliceostatin A exert their anti-tumor effects by targeting the SF3b (splicing factor 3b) complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP) within the spliceosome.[1][2][3] By binding to SF3b, these molecules interfere with the recognition of the branch point sequence during the early stages of spliceosome assembly.[4][5] This disruption leads to the inhibition of pre-mRNA splicing, accumulation of unspliced pre-mRNAs, and ultimately, cell cycle arrest and apoptosis in cancer cells.[6]

The binding affinities of Pladienolide derivatives to the SF3b complex have been shown to be highly correlated with their inhibitory activities on cell proliferation.[2][7] Mutations in the SF3B1 gene, which encodes a subunit of the SF3b complex, can confer resistance to these compounds, further validating SF3b as their direct pharmacological target.[1]

Spliceosome Inhibition by Pladienolide B and Spliceostatin A Mechanism of Spliceosome Inhibition cluster_nucleus Nucleus Pre-mRNA Pre-mRNA Spliceosome Spliceosome Pre-mRNA->Spliceosome Splicing Process SF3b_Complex SF3b Complex Spliceosome->SF3b_Complex contains Mature_mRNA Mature mRNA Spliceosome->Mature_mRNA 正常剪接 Splicing_Inhibition Splicing Inhibition SF3b_Complex->Splicing_Inhibition Pladienolide_B Pladienolide B Pladienolide_B->SF3b_Complex inhibits Spliceostatin_A Spliceostatin A Spliceostatin_A->SF3b_Complex inhibits Unspliced_pre-mRNA Accumulation of Unspliced pre-mRNA Splicing_Inhibition->Unspliced_pre-mRNA Cell_Cycle_Arrest Cell Cycle Arrest Unspliced_pre-mRNA->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Mechanism of Action of Pladienolide B and Spliceostatin A.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for Pladienolide B and Spliceostatin A, providing a direct comparison of their in vitro cytotoxicity and in vivo anti-tumor efficacy.

Table 1: In Vitro Cytotoxicity (IC50) of Pladienolide B and Spliceostatin A in Various Cancer Cell Lines
Cell LineCancer TypePladienolide B IC50 (nM)Spliceostatin A IC50 (nM)Reference
Gastric Cancer Cell Lines (mean of 6)Gastric Cancer1.6 ± 1.2-[8]
Primary Gastric Cancer Cells (mean of 12)Gastric Cancer4.9 ± 4.7 (derivative)-[8]
Multiple Human Cancer Cell LinesVarious-0.6 - 3[9]
Spliceostatin C derivativeVarious-2.0 - 9.6[9]
Spliceostatin E derivativeVarious-1.5 - 4.1[9]

Note: Data for Pladienolide B is extensive for gastric cancer, while data for Spliceostatin A is presented as a range across multiple cell lines. A direct comparison across identical cell lines is limited in the currently available literature.

Table 2: In Vivo Anti-Tumor Efficacy of Pladienolide B Derivative and Spliceostatin A
CompoundAnimal ModelCancer TypeDosing RegimenTumor Growth InhibitionReference
Pladienolide B derivativeSCID mice xenograft (primary cultured cells)Gastric Cancer10 mg/kg, i.p., every other day for 4 injectionsComplete tumor disappearance within 2 weeks[8]
Spliceostatin AChicken chorioallantoic membrane (CAM) assay-Not specifiedInhibition of cancer cell-derived angiogenesis[10]

Note: The in vivo data for Pladienolide B derivative demonstrates significant tumor regression, while the available data for Spliceostatin A focuses on its anti-angiogenic properties.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are representative protocols for in vitro splicing and cell viability assays.

In Vitro Splicing Assay

This protocol is adapted from a study investigating the effects of Pladienolide B and its analogs on pre-mRNA splicing.[11]

  • Preparation of Radiolabeled Pre-mRNA Substrate: A 32P-UTP body-labeled, G(5')ppp(5')G-capped pre-mRNA substrate, typically derived from the adenovirus major late transcript, is generated by T7 run-off transcription followed by gel purification.[11]

  • Preparation of Nuclear Extract: Nuclear extract is prepared from HeLa cells grown in DMEM/F-12 1:1 medium supplemented with 5% (v/v) newborn calf serum.[11]

  • Splicing Reaction: The splicing reaction is assembled by incubating 10 nM of the pre-mRNA substrate with 60 mM potassium glutamate, 2 mM magnesium acetate, 2 mM ATP, 5 mM creatine (B1669601) phosphate, 0.05 mg/mL tRNA, and 50% (v/v) HeLa nuclear extract at 30°C. The compounds (Pladienolide B or Spliceostatin A) are added at various concentrations.[11]

  • RNA Extraction and Analysis: The RNA is extracted from the reaction mixture and separated on a 15% (v/v) denaturing polyacrylamide gel. The 32P-labeled RNA species are visualized by phosphorimaging and quantified. Splicing efficiency is calculated as the amount of spliced mRNA relative to the total RNA and normalized to a DMSO control.[11]

Cell Viability (MTT) Assay

This protocol is a standard method for assessing cell viability and can be adapted for testing the effects of Pladienolide B and Spliceostatin A.[8]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of Pladienolide B or Spliceostatin A for a specified period (e.g., 72 hours).

  • MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: A solubilization solution (e.g., DMSO or a specialized reagent) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.[8]

Experimental_Workflow Typical Experimental Workflow for Splicing Modulator Evaluation In_Vitro_Splicing_Assay In Vitro Splicing Assay Cell_Viability_Assay Cell Viability Assay (e.g., MTT) In_Vitro_Splicing_Assay->Cell_Viability_Assay Confirm Cellular Activity Mechanism_of_Action Mechanism of Action Studies (e.g., Binding Affinity) Cell_Viability_Assay->Mechanism_of_Action Elucidate Target Engagement In_Vivo_Efficacy In Vivo Efficacy Studies (Xenograft Models) Mechanism_of_Action->In_Vivo_Efficacy Evaluate In Vivo Potential Toxicity_Studies Toxicity Profiling In_Vivo_Efficacy->Toxicity_Studies Assess Safety Lead_Optimization Lead Optimization Toxicity_Studies->Lead_Optimization

Workflow for Evaluating Splicing Modulators.

Toxicity and Clinical Development

While both Pladienolide B and Spliceostatin A have demonstrated potent anti-tumor activity, their clinical development has been met with challenges related to toxicity. A synthetic derivative of Pladienolide B, E7107, entered Phase I clinical trials for solid tumors. However, the trial was discontinued (B1498344) due to unexpected ocular toxicity, including vision loss.[12] Similarly, the natural product FR901464, from which Spliceostatin A is derived, showed a narrow therapeutic window in early studies.[7]

These toxicity concerns have spurred efforts to develop analogs with improved safety profiles. For instance, a 1,2-deoxy-pyranose analogue of Spliceostatin A was developed to avoid severe toxicity.[] More recently, a new generation of synthetic SF3b modulators, such as H3B-8800, have entered clinical trials with a focus on hematological malignancies harboring spliceosome mutations.

Conclusion

Pladienolide B and Spliceostatin A are powerful tools for studying the role of the spliceosome in cancer and represent promising, albeit challenging, scaffolds for the development of novel anti-cancer therapeutics. Both compounds effectively inhibit the SF3b complex, leading to splicing inhibition and cancer cell death. While in vitro studies have demonstrated their potent cytotoxicity in the nanomolar range, in vivo efficacy and, critically, their toxicity profiles remain key areas of investigation. The development of next-generation splicing modulators with improved therapeutic windows is an active and important area of cancer research. This comparative guide highlights the current understanding of these two important molecules and provides a foundation for further investigation by researchers in the field.

References

A Comparative Analysis of the Splicing Modulators Pladienolide A and E7107: Efficacy and Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two splicing modulators, Pladienolide A and the synthetic derivative E7107. By targeting the SF3b complex of the spliceosome, these compounds induce widespread splicing alterations, leading to cell cycle arrest and apoptosis in cancer cells. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes the underlying molecular pathways and experimental workflows.

Introduction to Pladienolides and E7107

Pladienolides are a class of macrolides originally isolated from the bacterium Streptomyces platensis. They have garnered significant interest in oncology for their potent anti-tumor activities. E7107 is a synthetic derivative of Pladienolide B and D, developed to improve upon the natural product's pharmacological properties. Both this compound and E7107 exert their cytotoxic effects by binding to the SF3b subunit of the spliceosome, a critical component of the machinery that processes pre-mRNA into mature mRNA.[1][2] This inhibition of splicing leads to an accumulation of unspliced or aberrantly spliced mRNA transcripts, ultimately triggering programmed cell death in rapidly dividing cancer cells.[1]

Comparative Efficacy: In Vitro Studies

The anti-proliferative activities of this compound and E7107 have been evaluated across a range of human cancer cell lines. While direct comparative studies are limited, available data indicates a significant difference in their potency.

Data Presentation: IC50 Values

The following table summarizes the 50% inhibitory concentration (IC50) values for this compound, Pladienolide B (a closely related and more potent natural analog), and E7107 in various cancer cell lines. It is important to note that this compound exhibits approximately 250-fold less potent cell growth inhibitory activity compared to Pladienolide B.[3]

CompoundCell LineCancer TypeIC50 (nM)Reference
This compound --~250-fold less active than Pladienolide B[3]
Pladienolide B MKN74Gastric1.4[4]
IM95Gastric0.9[4]
HGC27Gastric1.2[4]
NUGC-4Gastric0.6[4]
HELErythroleukemia1.5[5]
K562Erythroleukemia25[5]
E7107 Variety of human cancer cell linesVarious0.2 - 21.1Not specified in search results
Gastric Cancer Cell Lines (mean)Gastric1.2 ± 1.1[4]
Chronic Lymphocytic Leukemia (CLL) samples (mean LC50)Leukemia8.8 ± 1.4Not specified in search results

Mechanism of Action: Targeting the Spliceosome

Both this compound and E7107 share a common mechanism of action by targeting the SF3b complex within the U2 small nuclear ribonucleoprotein (snRNP) of the spliceosome. This interaction prevents the stable association of the U2 snRNP with the branch point sequence of the pre-mRNA, a critical step in the initiation of splicing. The disruption of this process leads to the inhibition of both the first and second catalytic steps of splicing, resulting in the accumulation of unspliced pre-mRNA and the production of aberrant mRNA transcripts. These non-functional transcripts can encode for truncated or non-functional proteins, or they may be targeted for degradation, ultimately leading to cell cycle arrest and apoptosis.

Spliceosome_Inhibition cluster_pre_mRNA Pre-mRNA cluster_spliceosome Spliceosome Assembly cluster_outcome Outcome Exon1 Exon 1 Intron Intron (with Branch Point) Exon2 Exon 2 Splicing_Inhibition Splicing Inhibition Intron->Splicing_Inhibition U1_snRNP U1 snRNP U1_snRNP->Intron Recognizes 5' splice site U2_snRNP U2 snRNP (contains SF3b) U2_snRNP->Intron Binds to branch point Tri_snRNP U4/U6.U5 tri-snRNP Pladienolide_E7107 This compound / E7107 Pladienolide_E7107->U2_snRNP Inhibits SF3b Aberrant_mRNA Aberrant mRNA Splicing_Inhibition->Aberrant_mRNA Apoptosis Apoptosis Aberrant_mRNA->Apoptosis

Figure 1: Mechanism of spliceosome inhibition by this compound and E7107.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound and E7107.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound or E7107 stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or E7107 and a vehicle control (e.g., DMSO).

  • Incubate the plates for the desired time period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with Pladienolide/E7107 Seed_Cells->Treat_Cells Incubate Incubate (e.g., 48-72h) Treat_Cells->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % viability and IC50 Read_Absorbance->Calculate_Viability End End Calculate_Viability->End

Figure 2: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound or E7107 stock solutions

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound or E7107 for the desired duration.

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Apoptosis_Assay_Workflow Start Start Seed_Treat Seed and treat cells Start->Seed_Treat Harvest_Wash Harvest and wash cells Seed_Treat->Harvest_Wash Resuspend Resuspend in Binding Buffer Harvest_Wash->Resuspend Stain Stain with Annexin V-FITC and PI Resuspend->Stain Incubate Incubate in dark (15 min) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End Analyze->End

Figure 3: Workflow for the Annexin V/PI apoptosis assay.
In Vitro Splicing Assay

This assay directly assesses the inhibitory effect of the compounds on the splicing machinery using a radiolabeled pre-mRNA substrate and nuclear extract.[6][7]

Materials:

  • HeLa cell nuclear extract (commercially available or prepared in-house)

  • Radiolabeled pre-mRNA substrate (e.g., 32P-labeled)

  • Splicing reaction buffer (containing ATP, MgCl2, and other necessary components)

  • This compound or E7107 stock solutions

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol (B145695)

  • Denaturing polyacrylamide gel

  • Phosphorimager or autoradiography film

Procedure:

  • Prepare a splicing reaction mixture containing HeLa nuclear extract, splicing reaction buffer, and the radiolabeled pre-mRNA substrate.

  • Add various concentrations of this compound or E7107 or a vehicle control to the reaction mixtures.

  • Incubate the reactions at 30°C for a specified time (e.g., 1-2 hours) to allow splicing to occur.

  • Stop the reaction and deproteinize the samples by adding Proteinase K, followed by phenol:chloroform extraction.

  • Precipitate the RNA with ethanol and resuspend the pellet in loading buffer.

  • Separate the RNA products (pre-mRNA, mRNA, splicing intermediates like lariat (B8276320) introns) on a denaturing polyacrylamide gel.

  • Visualize the radiolabeled RNA bands using a phosphorimager or by autoradiography.

  • Quantify the intensity of the bands corresponding to the pre-mRNA and spliced mRNA to determine the extent of splicing inhibition.

Conclusion

Both this compound and E7107 are potent inhibitors of the spliceosome, demonstrating significant anti-cancer activity. The available data suggests that E7107, a synthetic derivative, is substantially more potent than the natural product this compound. Their shared mechanism of action, targeting the SF3b complex, underscores the therapeutic potential of modulating the splicing machinery in cancer treatment. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and compare the efficacy of these and other splicing modulators. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and therapeutic windows of these compounds.

References

Pladienolide B Demonstrates Potent In Vivo Anti-Tumor Efficacy by Targeting the Spliceosome

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-tumor effects of Pladienolide B, a potent spliceosome inhibitor, with the conventional chemotherapeutic agent cisplatin (B142131). This analysis is supported by experimental data and detailed methodologies.

Pladienolide B, a macrocyclic lactone, has emerged as a promising anti-cancer agent due to its unique mechanism of action targeting the SF3b subunit of the spliceosome. This inhibition of the cellular splicing machinery leads to apoptosis and cell cycle arrest in cancer cells. In vivo studies have validated its significant anti-tumor activity in various cancer models. While direct head-to-head in vivo comparisons with standard chemotherapeutics are limited, this guide synthesizes available data to offer a comparative perspective on the efficacy of Pladienolide B.

Comparative Analysis of In Vivo Anti-Tumor Efficacy

The following tables summarize the in vivo anti-tumor effects of a Pladienolide B derivative and cisplatin in gastric cancer xenograft models. It is important to note that the data for the Pladienolide B derivative and cisplatin are from separate studies and not from a direct comparative trial.

Table 1: In Vivo Efficacy of Pladienolide B Derivative in a Gastric Cancer Patient-Derived Xenograft (PDX) Model [1][2]

Treatment GroupDosage and AdministrationTumor ResponseDuration of Response
Vehicle Control-Progressive tumor growth (approx. 3.3 times larger at 50 days)-
Pladienolide B Derivative10 mg/kg, intraperitoneallyComplete tumor disappearance in all miceTumors disappeared within 2 weeks and did not recur until 50 days

Table 2: In Vivo Efficacy of Cisplatin in a Gastric Cancer Xenograft Model

Treatment GroupDosage and AdministrationTumor Growth Inhibition
Control--
CisplatinNot specifiedSignificant tumor growth suppression compared to control

Note: Specific quantitative data for tumor growth inhibition by cisplatin in a directly comparable model was not available in the searched literature. The table reflects the general finding of cisplatin's activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

Patient-Derived Xenograft (PDX) Model for Gastric Cancer[1][2]
  • Cell Preparation: Primary cultured cancer cells are obtained from the carcinomatous ascites of gastric cancer patients.

  • Animal Model: Severe combined immunodeficient (SCID) mice are used.

  • Tumor Implantation: 2 x 10^6 primary cultured cancer cells are inoculated subcutaneously into the flank of each SCID mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly. Treatment is initiated when the tumor volume reaches 100–300 mm³.

  • Drug Administration: The Pladienolide B derivative (10 mg/kg) or vehicle is administered by intraperitoneal injection every other day for a total of four injections.

  • Efficacy Evaluation: Tumor volume is measured at regular intervals to assess the anti-tumor effect. At the end of the study, tumors are excised for histological analysis and detection of apoptotic cells using methods like the TUNEL assay.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of Pladienolide B and a typical experimental workflow for in vivo validation.

Pladienolide B Signaling Pathway

PladienolideB_Pathway cluster_0 Pladienolide B Action cluster_1 Downstream Effects PladienolideB Pladienolide B SF3b SF3b Subunit (Spliceosome) PladienolideB->SF3b Inhibits Splicing pre-mRNA Splicing SF3b->Splicing Inhibits p73 p73 Splicing (TAp73/ΔNp73 ratio ↑) Splicing->p73 Wnt Wnt Signaling Pathway Splicing->Wnt Bax_Bcl2 Bax/Bcl-2 Ratio ↑ p73->Bax_Bcl2 CytochromeC Cytochrome c Release Bax_Bcl2->CytochromeC Caspase3 Caspase-3 Activation CytochromeC->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Wnt_Inhibition Inhibition of Wnt Pathway Wnt->Wnt_Inhibition Modulates

Caption: Proposed signaling pathway of Pladienolide B leading to apoptosis.

In Vivo Validation Experimental Workflow

experimental_workflow start Start: Cancer Cell Line Culture cell_prep Cell Preparation and Counting start->cell_prep tumor_implant Subcutaneous Tumor Implantation cell_prep->tumor_implant animal_model Animal Model Preparation (e.g., SCID mice) animal_model->tumor_implant tumor_growth Tumor Growth Monitoring tumor_implant->tumor_growth treatment Treatment Initiation (Pladienolide B vs. Control/Comparator) tumor_growth->treatment data_collection Data Collection (Tumor Volume, Body Weight) treatment->data_collection end_point Endpoint Analysis (Tumor Excision, Histology, Biomarker Analysis) data_collection->end_point data_analysis Data Analysis and Interpretation end_point->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Experimental workflow for in vivo validation of anti-tumor effects.

References

A Comparative Guide to the Functional Groups of Pladienolide A and Its Analogs in Splicing Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Pladienolide A and its natural and synthetic analogs, focusing on the role of specific functional groups in their biological activity as pre-mRNA splicing modulators. The information presented is supported by experimental data to elucidate the structure-activity relationships (SAR) crucial for the development of novel anticancer therapeutics.

Introduction: Pladienolides as Splicing Modulators

The pladienolides are a class of 12-membered macrolides, originally isolated from Streptomyces platensis, that exhibit potent antitumor activity.[1][2] Their mechanism of action involves the inhibition of the spliceosome, a critical cellular machine responsible for pre-mRNA splicing.[3] Specifically, pladienolides bind to the SF3b complex, a sub-unit of the U2 small nuclear ribonucleoprotein (snRNP), and interfere with its function.[4][5][6] This interaction prevents the spliceosome from processing pre-mRNA, leading to an accumulation of unspliced transcripts, which in turn induces cell cycle arrest and apoptosis in cancer cells.[5][7]

Pladienolide B is one of the most active natural congeners, with IC50 values in the low nanomolar range against various human cancer cell lines.[8][9] Due to their therapeutic potential, significant research has focused on understanding which molecular features of the pladienolide scaffold are essential for this activity, leading to the synthesis of potent analogs like E7107 and H3B-8800, which have entered clinical trials.[10][11] This guide dissects the key functional groups to validate their role in splicing inhibition.

Comparative Analysis of Pladienolide Analogs

The primary structural differences among natural pladienolides lie in the substitutions at the C7, C16, C18, C20, and C21 positions of the macrolide and its side chain. These subtle modifications lead to significant variations in biological potency.

Table 1: Cytotoxicity of Pladienolide Analogs Against Various Cancer Cell Lines

CompoundKey Functional Group Differences from Pladienolide BCell LineIC50 (nM)Reference
Pladienolide B C7-OAcMKN45 (Gastric)0.6[9]
IM95 (Gastric)4.0[9]
DU145 (Prostate)5.0[10]
Pladienolide D C7-OAc, C16-OHHeLa (Cervical)6.0[3]
Pladienolide F C7-OAc, C20-OH-~10-fold less active than Pladienolide B[12]
Pladienolide-Herboxidiene Hybrid Hybrid Side ChainVarious> 20,000[13]
E7107 (Synthetic Analog) C7-(4-cyclo-heptylpiperazin-1-yl)carbonyl, C16-OHMKN45 (Gastric)0.3[9]
IM95 (Gastric)0.5[9]
Simplified Synthetic Analog (E-26) Simplified macrolide, C3-OTBSJeKo-1 (Mantle Cell Lymphoma)1,800[1]

Validating the Role of Key Functional Groups

Structure-activity relationship studies have identified several key regions of the pladienolide molecule that are critical for its interaction with the SF3b complex and subsequent splicing inhibition.

  • The Macrolide Core and C7 Substitution: The 12-membered macrolide ring is a fundamental feature for activity.[12] The ester or amide functionality at the C7 position is crucial. The acetyl group in Pladienolide B contributes to its high potency. Synthetic modifications at this position, such as the 4-cyclo-heptylpiperazin-1-yl group in the analog E7107, can further enhance stability and antitumor activity.[9]

  • The Epoxide-Containing Side Chain: The long side chain containing an epoxide is a hallmark of the pladienolides.[10][12] This entire unit is essential for binding to the SF3b complex. While the epoxide itself contributes to potency, some studies have shown it is not absolutely required for activity, suggesting the overall conformation of the side chain is paramount.[12]

  • Hydroxyl and Methyl Groups:

    • C16-Hydroxyl: The presence of a hydroxyl group at C16, as seen in the potent analogs Pladienolide D and E7107, is compatible with or may even enhance activity.[12]

    • C20-Hydroxyl: In contrast, an additional hydroxyl group at C20, as found in Pladienolide F, results in an approximately 10-fold reduction in cytotoxicity, indicating that this position is sensitive to modification.[12]

    • Side Chain Methyl Groups: Studies using synthetic analogs have demonstrated that the methyl groups located on the side chain are required for effective splicing inhibition.[12]

The logical relationship between these functional groups and the resulting biological activity is summarized in the diagram below.

G cluster_0 Pladienolide Core Structure cluster_1 Key Functional Groups cluster_2 Biological Activity Pladienolide Pladienolide Scaffold Macrolide 12-Membered Macrolide Ring Pladienolide->Macrolide SideChain Epoxide-Containing Side Chain Pladienolide->SideChain C7_OAc C7-Acetyl (e.g., Pladienolide B) Macrolide->C7_OAc C16_OH C16-Hydroxyl (e.g., Pladienolide D) SideChain->C16_OH Epoxide C18,19-Epoxide SideChain->Epoxide C20_OH C20-Hydroxyl (e.g., Pladienolide F) SideChain->C20_OH HighPotency High Potency C7_OAc->HighPotency Maintains/Enhances C16_OH->HighPotency Maintains Epoxide->HighPotency Contributes to ReducedPotency Reduced Potency C20_OH->ReducedPotency Causes

Caption: Structure-Activity Relationship (SAR) of Pladienolide Functional Groups.

Signaling Pathway and Mechanism of Action

Pladienolides exert their cytotoxic effects by directly interfering with the spliceosome machinery. By binding to SF3B1, they stall the spliceosome in an inactive state, preventing the removal of introns. This disruption of normal gene expression leads to downstream cellular stress, cell cycle arrest, and ultimately, programmed cell death (apoptosis).

G cluster_process Splicing Process Pladienolide Pladienolide B SF3b SF3b Complex (Target Protein) Pladienolide->SF3b binds to Spliceosome Spliceosome (U2 snRNP) Spliceosome->Inhibition Inhibited by Pladienolide SF3b->Spliceosome is part of preRNA pre-mRNA matureRNA Mature mRNA preRNA->matureRNA Normal Splicing preRNA->Inhibition Splicing Protein Functional Proteins matureRNA->Protein Translation Apoptosis Cell Cycle Arrest & Apoptosis Inhibition->matureRNA Blocked Inhibition->Apoptosis leads to

Caption: Pladienolide's Mechanism of Action on the Splicing Pathway.

Experimental Protocols

The validation of pladienolide analogs relies on a series of standardized in vitro and cell-based assays.

1. Cell Viability Assay (XTT/MTT Protocol) This assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the IC50 (half-maximal inhibitory concentration) of a compound.

  • Cell Seeding: Cancer cell lines are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the pladienolide analog or a vehicle control (e.g., DMSO) for a specified period, typically 72 hours.[1]

  • Reagent Addition: A solution of XTT (or MTT) is added to each well. Metabolically active cells convert the tetrazolium salt into a colored formazan (B1609692) product.

  • Incubation & Measurement: After incubation, the absorbance of the formazan product is measured using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. IC50 values are determined by plotting viability against compound concentration.

2. In Vitro Splicing Assay This assay directly assesses a compound's ability to inhibit the spliceosome machinery using a radiolabeled pre-mRNA substrate and nuclear extract.

  • Substrate Preparation: A pre-mRNA substrate containing two exons and an intron is transcribed in vitro with a radiolabeled nucleotide (e.g., [α-³²P]UTP).

  • Splicing Reaction: The radiolabeled pre-mRNA is incubated with HeLa cell nuclear extract, which contains all the necessary splicing factors, in the presence of ATP and the test compound.

  • RNA Extraction & Analysis: After incubation, RNA is extracted and analyzed by denaturing polyacrylamide gel electrophoresis.

  • Visualization: The gel is exposed to a phosphor screen, and the bands corresponding to the pre-mRNA, splicing intermediates, and mature mRNA are visualized and quantified.

  • Data Interpretation: An effective inhibitor like pladienolide will cause an accumulation of the pre-mRNA substrate and a reduction in the spliced mRNA product.[12]

3. SF3b Binding Assay (Immunoprecipitation) This assay can validate that a compound's activity is mediated through direct binding to its target, SF3b.

  • Probe Labeling: A pladienolide analog is synthesized with a tag or radiolabel.

  • Cell Lysate Incubation: The labeled probe is incubated with cell lysates (e.g., from colorectal cancer cells) to allow binding to the SF3b complex.[4]

  • Immunoprecipitation: An antibody specific to a component of the SF3b complex (e.g., SF3B1) is used to pull down the entire complex.

  • Analysis: The immunoprecipitated proteins are separated by SDS-PAGE. The presence of the labeled probe is detected by autoradiography or other appropriate methods.

  • Results: A positive signal indicates a direct binding interaction. This method was used to confirm that a mutation in SF3B1 in pladienolide-resistant cells impaired the binding affinity of the drug.[4]

The general workflow for screening and validating new pladienolide analogs is depicted below.

G start Analog Synthesis/ Isolation assay1 Primary Screen: Cell Viability Assays (e.g., MTT/XTT) start->assay1 assay2 Mechanism Validation: In Vitro Splicing Assay assay1->assay2 Active Compounds assay3 Target Validation: SF3b Binding Assay assay2->assay3 Potent Inhibitors assay4 Cellular Mechanism: Alternative Splicing Analysis (e.g., MDM2 mRNA) assay2->assay4 end Lead Compound Identification assay3->end assay4->end

Caption: General Experimental Workflow for Pladienolide Analog Evaluation.

References

A Comparative Guide to the Synthetic Accessibility of Pladienolide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Pladienolide family of natural products and their synthetic analogs have garnered significant attention in the scientific community due to their potent anticancer activity, which stems from their ability to modulate the spliceosome. The complex molecular architecture of these 12-membered macrocycles, featuring multiple stereocenters and a functionally critical side chain, presents a formidable challenge for synthetic chemists. This guide provides an objective comparison of the synthetic accessibility of key Pladienolide analogs, supported by experimental data from various total syntheses.

Overview of Synthetic Strategies

The total synthesis of Pladienolide analogs generally follows a convergent approach, where the molecule is disconnected into two or three key fragments that are synthesized independently and then coupled at a late stage. A common strategy involves the synthesis of the macrocyclic core and the complex side chain, which are then joined, typically via a carbon-carbon bond-forming reaction. The final macrocyclization is often achieved through Ring-Closing Metathesis (RCM) or a macrolactonization reaction.

The choice of synthetic route significantly impacts the overall efficiency, measured by the number of steps in the longest linear sequence (LLS) and the overall yield. Shorter LLS and higher overall yields are indicative of a more efficient and scalable synthesis, which is a critical consideration for the development of these compounds as potential therapeutic agents.

Below is a generalized retrosynthetic analysis illustrating the common disconnection points in Pladienolide synthesis.

G Pladienolide Pladienolide Analog Coupling Late-Stage Coupling (e.g., Suzuki, Stille, Olefination) Pladienolide->Coupling Macrocycle Macrocyclic Core Coupling->Macrocycle SideChain Side Chain Coupling->SideChain Macrocyclization Macrocyclization (RCM or Macrolactonization) Macrocycle->Macrocyclization FragmentC Fragment C SideChain->FragmentC LinearPrecursor Linear Precursor Macrocyclization->LinearPrecursor FragmentA Fragment A LinearPrecursor->FragmentA FragmentB Fragment B LinearPrecursor->FragmentB G Start Identify Target Pladienolide Analog LitSearch Literature Survey of Total Syntheses Start->LitSearch DataExtract Extract Quantitative Data (LLS, Overall Yield) LitSearch->DataExtract RouteAnalysis Analyze Synthetic Routes (Key Reactions, Scalability) DataExtract->RouteAnalysis Compare Compare Accessibility Metrics RouteAnalysis->Compare Select Select Optimal Route for Further Development Compare->Select  Metrics Favorable? No Re-evaluate or Design New Route Compare->No  Metrics Unfavorable? No->LitSearch

Head-to-Head Comparison: Pladienolide A and H3B-8800 in Spliceosome Modulation

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative analysis of Pladienolide A, a naturally occurring spliceosome inhibitor, and H3B-8800, a synthetic, orally bioavailable derivative. This guide provides a comprehensive overview of their mechanism of action, preclinical efficacy, and the experimental data supporting their distinct profiles in cancer research.

Pladienolides, a class of natural macrolides, and their synthetic analogs represent a promising frontier in oncology by targeting the spliceosome, an essential cellular machine responsible for precursor messenger RNA (pre-mRNA) splicing. Mutations in spliceosome components, particularly in the SF3B1 subunit, are frequently observed in various cancers, including myelodysplastic syndromes (MDS) and chronic lymphocytic leukemia (CLL). This guide provides a head-to-head comparison of this compound, a key member of the pladienolide family, and H3B-8800, a clinical-stage synthetic modulator of the SF3b complex, highlighting their differential activities and therapeutic potential. While direct comparative data for this compound is limited, this guide utilizes data from its closely related analog, Pladienolide B, as a surrogate.

Mechanism of Action: Targeting the SF3b Complex

Both this compound and H3B-8800 exert their anticancer effects by binding to the SF3b complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP) particle within the spliceosome.[1][2][3][4] This binding event interferes with the recognition of the branch point sequence in the pre-mRNA, leading to aberrant splicing, intron retention, and ultimately, cell death.[1][3]

H3B-8800, a synthetic derivative of the pladienolide scaffold, was specifically designed for oral bioavailability and to exhibit preferential lethality in cancer cells harboring spliceosome mutations.[1][5] While both compounds bind to wild-type and mutant SF3b complexes, H3B-8800 has demonstrated a remarkable selectivity in killing cancer cells with mutations in splicing factors like SF3B1 and SRSF2.[1][5][6] This preferential activity is not as pronounced with natural pladienolides.[1] The selectivity of H3B-8800 is not due to a higher binding affinity for the mutant SF3b complex but is thought to arise from the cancer cells' increased dependency on a functioning spliceosome for survival.[1][5]

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for Pladienolide B (as a surrogate for this compound) and H3B-8800, showcasing their binding affinities and cytotoxic activities.

Table 1: Comparative Binding Affinity to the SF3b Complex

CompoundSF3B1 StatusBinding Affinity (Ki, nM)
H3B-8800 Wild-Type0.53[1]
K700E Mutant0.44[1]
H662Q Mutant0.50[1]
E622D Mutant0.52[1]
Pladienolide B Wild-TypeNot explicitly reported in comparative studies
MutantNot explicitly reported in comparative studies

Note: Data for H3B-8800 was obtained through competitive binding assays with a pladienolide analog. While direct Ki values for Pladienolide B were not found in the same comparative context, studies confirm its high-affinity binding to the SF3b complex.[2][4]

Table 2: Comparative In Vitro Cytotoxicity (IC50 Values)

Cell LineCancer TypeSF3B1 StatusPladienolide B IC50 (nM)H3B-8800 IC50 (nM)E7107 (Pladienolide Analog) IC50 (nM)
K562 isogenicChronic Myelogenous LeukemiaWild-Type-~100[1]>100[1]
K562 isogenicChronic Myelogenous LeukemiaK700E Mutant-~13[1]>100[1]
Panc05.04Pancreatic CancerK700E Mutant-~10[7]-
VariousPancreatic CancerWild-Type->1000[7]-
MEC1 isogenicChronic Lymphocytic LeukemiaWild-Type-~75 (viability at 75nM: 71.8%)[8]-
MEC1 isogenicChronic Lymphocytic LeukemiaK700E Mutant-~50 (viability at 75nM: 52.1%)[8]-
Primary CLL cellsChronic Lymphocytic LeukemiaWild-Type5.1 - 138.7[9]--
Primary CLL cellsChronic Lymphocytic LeukemiaMutant5.1 - 138.7[9]--

Note: The data highlights H3B-8800's potent and selective activity against SF3B1-mutant cancer cells compared to wild-type cells and the pladienolide analog E7107.[1][7][8] Pladienolide B demonstrates potent cytotoxicity but does not show the same degree of preference for SF3B1 mutant status in the available studies.[9]

Table 3: Comparative In Vivo Efficacy in Xenograft Models

CompoundCancer ModelSF3B1 StatusDosingOutcome
H3B-8800 K562 CML XenograftK700E Mutant8 mg/kg, oral, dailyComplete abrogation of tumor growth[1]
H3B-8800 K562 CML XenograftWild-Type8 mg/kg, oral, dailySlowed tumor growth[1]
H3B-8800 MEC1 CLL XenograftK700E Mutant6 mg/kg, oral, daily for 10 daysDelayed leukemic infiltration[10]
Pladienolide B derivative U-87 MG Glioblastoma XenograftNot SpecifiedIntratumoral injectionReduced tumor volume and weight[11]

Note: H3B-8800 demonstrates significant in vivo efficacy and preferential activity in SF3B1-mutant cancer models.[1][10] In vivo data for Pladienolide B derivatives also shows antitumor activity, though direct comparisons in models with defined spliceosome mutations are lacking.[11]

Experimental Protocols

In Vitro Splicing Assay

This assay assesses the ability of a compound to inhibit the splicing of a pre-mRNA substrate in a cell-free system.

Materials:

  • HeLa cell nuclear extract

  • 32P-labeled pre-mRNA substrate (e.g., MINX)

  • Splicing buffer (containing ATP, MgCl2, KCl, and creatine (B1669601) phosphate)

  • Test compounds (this compound or H3B-8800) dissolved in DMSO

  • Proteinase K

  • Urea (B33335) loading buffer

  • Polyacrylamide gel electrophoresis (PAGE) apparatus

  • Phosphorimager

Procedure:

  • Prepare splicing reactions by combining HeLa nuclear extract, splicing buffer, and the 32P-labeled pre-mRNA substrate on ice.

  • Add the test compound or DMSO (vehicle control) to the reactions.

  • Incubate the reactions at 30°C for a specified time (e.g., 60-90 minutes) to allow splicing to occur.

  • Stop the reactions by adding proteinase K and incubating at 37°C to digest proteins.

  • Extract the RNA using phenol:chloroform and precipitate with ethanol.

  • Resuspend the RNA pellet in urea loading buffer and denature at 95°C.

  • Separate the RNA products (pre-mRNA, mRNA, splicing intermediates) on a denaturing polyacrylamide gel.

  • Visualize and quantify the radiolabeled RNA bands using a phosphorimager. The inhibition of splicing is determined by the reduction in the amount of spliced mRNA and the accumulation of pre-mRNA.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., K562 SF3B1-WT and K562 SF3B1-K700E)

  • 96-well cell culture plates

  • Cell culture medium

  • Test compounds (this compound or H3B-8800)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds or vehicle control for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined.

In Vivo Xenograft Study

This study evaluates the antitumor efficacy of a compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or nude mice)

  • Cancer cell line for implantation (e.g., K562 SF3B1-K700E)

  • Matrigel (optional, to enhance tumor formation)

  • Test compound (H3B-8800) formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 106 cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the mice according to the planned dosing schedule (e.g., daily oral gavage).

  • Measure tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight and overall health of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination). The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group.

Mandatory Visualization

Signaling_Pathway_Spliceosome_Inhibition General Signaling Pathway of SF3b Complex Inhibition cluster_inhibitors SF3b Modulators cluster_spliceosome Spliceosome Machinery cluster_downstream Downstream Cellular Effects This compound This compound SF3b_Complex SF3b Complex (SF3B1, PHF5A, etc.) This compound->SF3b_Complex Binds to H3B-8800 H3B-8800 H3B-8800->SF3b_Complex Binds to Splicing_Inhibition Splicing Inhibition SF3b_Complex->Splicing_Inhibition Inhibits pre_mRNA pre-mRNA pre_mRNA->SF3b_Complex Branch Point Recognition Intron_Retention Intron Retention & Aberrant Splicing Splicing_Inhibition->Intron_Retention Leads to Cell_Death Apoptosis / Cell Death Intron_Retention->Cell_Death Induces Altered_Signaling Altered Signaling Pathways (e.g., AKT/JNK, Wnt, NF-κB, MAPKK) Intron_Retention->Altered_Signaling Cell_Cycle_Arrest Cell Cycle Arrest Intron_Retention->Cell_Cycle_Arrest Altered_Signaling->Cell_Death Cell_Cycle_Arrest->Cell_Death

Caption: General mechanism of action for this compound and H3B-8800.

Experimental_Workflow_In_Vivo_Efficacy Experimental Workflow for In Vivo Efficacy Testing Cell_Culture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Groups Tumor_Growth->Randomization Treatment 5. Drug Administration Randomization->Treatment Data_Collection 6. Tumor Volume & Body Weight Measurement Treatment->Data_Collection Regular Intervals Endpoint 7. Study Endpoint & Tumor Analysis Data_Collection->Endpoint

Caption: Workflow for assessing in vivo efficacy of spliceosome modulators.

Conclusion

This compound and its synthetic analog H3B-8800 are potent inhibitors of the SF3b complex, representing a valuable therapeutic strategy for cancers with spliceosome dysregulation. While both compounds share a common target, H3B-8800 distinguishes itself through its oral bioavailability and, most notably, its preferential lethality towards cancer cells harboring mutations in splicing factors such as SF3B1. This selectivity, supported by robust preclinical data, positions H3B-8800 as a promising candidate for targeted cancer therapy. Further head-to-head clinical studies will be crucial to fully elucidate their comparative therapeutic indices and patient populations that would benefit most from each agent. This guide provides a foundational understanding for researchers to navigate the nuances of these two important spliceosome modulators.

References

Safety Operating Guide

Personal protective equipment for handling Pladienolide A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Pladienolide A. The following procedures are designed to ensure the safety of laboratory personnel and to mitigate risks associated with this potent compound.

Hazard Assessment

This compound is a macrolide with significant antitumor activity, exhibiting IC50 values in the low nanomolar range.[1] While a Safety Data Sheet (SDS) from one supplier states that it is not classified as a hazardous substance or mixture, its high potency necessitates careful handling to minimize exposure.[2] Standard laboratory safety protocols should be rigorously followed.

Personal Protective Equipment (PPE)

Due to the compound's biological activity, a comprehensive approach to personal protection is essential. The following PPE is recommended for all procedures involving this compound:

PPE CategoryRecommendation
Eye and Face Safety glasses with side shields are the minimum requirement. For tasks with a risk of splashing or aerosol generation, tightly fitting safety goggles or a face shield should be worn.
Hand Chemical-resistant gloves (e.g., nitrile) are mandatory. For prolonged contact or when handling stock solutions, double gloving is recommended. Inspect gloves for any signs of degradation before use.
Body A standard laboratory coat should be worn at all times. When working with larger quantities or when there is a potential for spills, a chemical-resistant apron over the lab coat is advised.
Respiratory For handling the solid compound or when there is a potential for aerosol generation (e.g., during sonication or vortexing), a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended.

Operational Plan: Step-by-Step Handling Procedures

3.1. Preparation:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize contamination of the general laboratory space.

  • Gather Materials: Before starting, ensure all necessary PPE, handling equipment (e.g., spatulas, weighing paper), and waste containers are readily available.

  • Review SDS: All personnel should review the Safety Data Sheet for this compound prior to beginning work.

3.2. Handling the Solid Compound:

  • Weighing: Weigh the solid compound within a chemical fume hood or a balance enclosure to prevent the dispersal of dust.

  • Avoid Inhalation: Handle the powder carefully to avoid creating dust.

  • Solution Preparation: Prepare solutions within the fume hood. Add the solvent to the solid to minimize the risk of powder becoming airborne.

3.3. Handling Solutions:

  • Containment: Keep all containers with this compound solutions tightly sealed when not in use.

  • Spill Prevention: Use secondary containment (e.g., a tray) when transporting or storing solutions.

  • Avoid Aerosols: Minimize the generation of aerosols. If vortexing or sonicating, ensure the container is well-sealed.

3.4. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[2]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.[2]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, provide respiratory support.[2]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

4.1. Waste Segregation:

  • Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weighing paper, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.

  • Sharps: Needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container for hazardous chemical waste.

4.2. Waste Disposal Procedure:

  • Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the name "this compound," and the approximate concentration and quantity.

  • Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic.

  • Collection: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EH&S) department, following all local, state, and federal regulations.[3]

Quantitative Data Summary

IdentifierInformation
Product Name This compound
CAS Number 445493-22-1
Molecular Formula C28H46O7
GHS Hazard Statement Not classified as a hazardous substance or mixture.[2]
Biological Activity Potent antitumor agent with IC50 values in the low nanomolar range.[1]

Workflow for Safe Handling of this compound

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.